2-(Chloromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
2-(chloromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c9-5-7-6-11-4-2-1-3-8(11)10-7/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCREEUWXFNSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359310 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57892-76-9 | |
| Record name | 2-(chloromethyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Properties of 2-(Chloromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural framework, featuring a fused imidazole and pyridine ring system with a reactive chloromethyl group, makes it a versatile synthetic intermediate for the creation of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological significance of this compound and its hydrochloride salt, serving as a valuable resource for researchers and professionals in the field. The imidazo[1,2-a]pyridine core is a recognized "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry.
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its suitability for various applications, from chemical reactions to biological assays. While experimental data for the free base of this compound is limited in publicly available literature, data for its more common hydrochloride salt and predicted values for the parent imidazo[1,2-a]pyridine scaffold provide valuable insights.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound (Free Base) | This compound hydrochloride |
| Molecular Formula | C₈H₇ClN₂ | C₈H₈Cl₂N₂[1] |
| Molecular Weight | 166.61 g/mol | 203.07 g/mol [1] |
| Appearance | Not explicitly reported | Off-white to yellow crystalline powder[2] |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Soluble in chloroform and methanol (predicted for parent)[2] | Soluble in various solvents[2] |
| pKa (predicted) | 6.6 (for parent imidazo[1,2-a]pyridine) | Data not available |
| LogP (predicted) | 1.24 (for parent imidazo[1,2-a]pyridine) | Data not available |
| Storage Conditions | Inert atmosphere, Room temperature, Keep in dark place (for parent)[2] | Store at 0-8 °C[2] |
Synthesis and Reactivity
The most common and established method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3] For the synthesis of this compound, the reaction between 2-aminopyridine and 1,3-dichloroacetone is the key transformation.[4][5]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Aminopyridine
-
1,3-Dichloroacetone
-
Anhydrous solvent (e.g., acetone, ethanol, or acetonitrile)[4]
-
Base (optional, e.g., sodium bicarbonate)
-
Hydrochloric acid (for hydrochloride salt formation)
-
Diethyl ether or other suitable non-polar solvent for precipitation/crystallization
Procedure:
-
A solution of 2-aminopyridine in an anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
An equimolar amount of 1,3-dichloroacetone, dissolved in the same solvent, is added dropwise to the 2-aminopyridine solution at room temperature.
-
The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product.
-
Purification of the free base: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Formation of the hydrochloride salt: The purified free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring. The resulting precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound hydrochloride as a crystalline solid.[2]
The reactivity of this compound is dominated by the chloromethyl group at the 2-position. This group is a good leaving group and is susceptible to nucleophilic substitution reactions.[1] This allows for the facile introduction of a wide variety of functional groups, making it a key building block for creating libraries of imidazo[1,2-a]pyridine derivatives for structure-activity relationship (SAR) studies.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of a chemical compound. While specific spectra for this compound were not found in the searches, typical spectral features for the imidazo[1,2-a]pyridine scaffold are well-documented.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons of the pyridine and imidazole rings would appear in the downfield region (typically δ 7.0-8.5 ppm). A characteristic singlet for the chloromethyl (-CH₂Cl) protons would be expected further upfield (likely around δ 4.5-5.0 ppm). |
| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-150 ppm. The carbon of the chloromethyl group would appear at a higher field, typically around δ 40-50 ppm. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (1400-1650 cm⁻¹), and a C-Cl stretching vibration (typically 600-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) corresponding to the molecular weight of the free base (166.61) would be expected, along with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak with approximately one-third the intensity of the M⁺ peak). |
Biological Activity and Signaling Pathways
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6][7]
Derivatives of this compound are actively being investigated as potential anticancer agents.[2] The reactive chloromethyl group allows for the synthesis of various analogs that can be screened for their efficacy against different cancer cell lines.
Several signaling pathways have been implicated in the mechanism of action of imidazo[1,2-a]pyridine derivatives. These include:
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling pathway that regulates cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[8][9]
-
STAT3/NF-κB Pathway: These transcription factors are involved in inflammation and cancer progression. Imidazo[1,2-a]pyridine compounds have been shown to modulate this pathway, exerting anti-inflammatory and anticancer effects.
The precise molecular targets of this compound are still under investigation. However, its ability to serve as a precursor for a wide array of derivatives makes it a valuable tool for probing these biological pathways and for the development of novel therapeutic agents. The reactivity of the chloromethyl group can be exploited to design covalent inhibitors that form a permanent bond with their target protein, a strategy that has gained significant traction in drug discovery.
Conclusion
This compound is a key synthetic intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While a comprehensive set of experimental physicochemical data for the free base is not yet widely available, its synthesis from readily available starting materials is well-established. The reactivity of its chloromethyl group provides a versatile handle for the creation of diverse molecular libraries. The broader class of imidazo[1,2-a]pyridine derivatives has demonstrated promising biological activity, particularly in the realm of anticancer research, by modulating key signaling pathways. Further investigation into the specific properties and biological targets of this compound and its derivatives is warranted and holds the promise of yielding novel and effective therapeutic agents.
References
- 1. CAS#:118000-42-3 | 2-(chloromethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Chemsrc [chemsrc.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apps.dtic.mil [apps.dtic.mil]
Technical Guide: Spectroscopic and Synthetic Aspects of 2-(Chloromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide provides a focused overview of the nuclear magnetic resonance (NMR) spectral characteristics and a general synthetic approach for a key derivative, 2-(Chloromethyl)imidazo[1,2-a]pyridine. The data and protocols presented herein are compiled to support research and development efforts involving this compound.
Predicted NMR Spectral Data
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~ 7.6 | s | - |
| H-5 | ~ 8.1 | d | ~ 7.0 |
| H-6 | ~ 6.8 | t | ~ 7.0 |
| H-7 | ~ 7.2 | t | ~ 7.0 |
| H-8 | ~ 7.6 | d | ~ 9.0 |
| -CH₂Cl | ~ 4.8 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~ 148 |
| C-3 | ~ 112 |
| C-5 | ~ 125 |
| C-6 | ~ 113 |
| C-7 | ~ 124 |
| C-8 | ~ 118 |
| C-9 (bridgehead) | ~ 144 |
| -CH₂Cl | ~ 45 |
Experimental Protocols
The following sections detail generalized experimental protocols for the synthesis of the title compound and the acquisition of its NMR spectra.
Synthesis of this compound
A common and effective method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine and an α-haloketone. For the synthesis of this compound, 1,3-dichloroacetone can be used as the α-haloketone equivalent.
Materials:
-
2-Aminopyridine
-
1,3-Dichloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A mixture of 2-aminopyridine (1.0 eq), 1,3-dichloroacetone (1.1 eq), and sodium bicarbonate (2.0 eq) in ethanol is stirred at reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel.
NMR Spectroscopic Analysis
Instrumentation:
-
A standard NMR spectrometer (e.g., Bruker, 400 MHz or higher) is used for acquiring ¹H and ¹³C NMR spectra.
Sample Preparation:
-
Approximately 5-10 mg of the purified this compound is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-15 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Number of Scans: 1024 or more to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 2-5 seconds.
Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the general workflow for the synthesis and characterization of this compound.
Caption: Synthetic workflow for this compound.
Mass Spectrometry Analysis of 2-(Chloromethyl)imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 2-(Chloromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct experimental mass spectra for this specific molecule in published literature, this guide presents a predictive analysis based on the known fragmentation patterns of the imidazo[1,2-a]pyridine core and related substituted analogues. It includes hypothetical quantitative data, detailed experimental protocols for electrospray ionization tandem mass spectrometry (ESI-MS/MS), and visualizations of the analytical workflow and predicted fragmentation pathways. This document is intended to serve as a practical resource for researchers involved in the characterization of novel imidazo[1,2-a]pyridine derivatives.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The characterization of novel substituted imidazo[1,2-a]pyridines is a critical step in the drug discovery process, with mass spectrometry being an indispensable tool for structural elucidation and purity assessment. This guide focuses on the mass spectrometric behavior of this compound, providing a foundational understanding for its analysis.
Predicted Mass Spectrometry Data
The following tables summarize the predicted quantitative data for the mass spectrometry analysis of this compound. These values are derived from theoretical calculations and established fragmentation principles for similar compounds.
Table 1: Predicted m/z Values for the Molecular Ion of this compound
| Ion Species | Molecular Formula | Calculated m/z |
| [M+H]⁺ | C₈H₈ClN₂⁺ | 167.0371 |
| M⁺ | C₈H₇ClN₂⁺ | 166.0292 |
Table 2: Predicted Major Fragment Ions for [M+H]⁺ of this compound in MS/MS Analysis
| Predicted Fragment Ion | Proposed Elemental Composition | Predicted m/z | Proposed Neutral Loss |
| [M+H - HCl]⁺ | C₈H₇N₂⁺ | 131.0604 | HCl |
| [M+H - Cl]⁺ | C₈H₈N₂⁺ | 132.0682 | Cl |
| [Imidazo[1,2-a]pyridine]⁺ | C₇H₆N₂⁺ | 118.0525 | CH₂Cl |
| [Pyridine]⁺ | C₅H₅N⁺ | 79.0444 | C₃H₃ClN₂ |
Experimental Protocols
The following protocols describe a general methodology for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid to facilitate protonation.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Desolvation Temperature: 350 - 450 °C.
-
Source Temperature: 120 - 150 °C.
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
MS/MS Fragmentation
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to observe the fragmentation pattern comprehensively.
-
Precursor Ion Selection: Isolate the protonated molecule [M+H]⁺ (m/z 167.0) for fragmentation analysis.
Visualizations
The following diagrams illustrate the experimental workflow and the predicted fragmentation pathways.
Discussion of Predicted Fragmentation Pathway
The proposed fragmentation pathway for this compound, initiated from the protonated molecular ion [M+H]⁺, involves several key steps:
-
Loss of Hydrogen Chloride (HCl): A common fragmentation for chlorinated compounds is the neutral loss of HCl, leading to the formation of a radical cation at m/z 131.1.
-
Loss of a Chlorine Radical (Cl•): Homolytic cleavage of the C-Cl bond can result in the loss of a chlorine radical, yielding a cation at m/z 132.1.
-
Loss of a Chloromethyl Radical (•CH₂Cl): Cleavage of the bond between the imidazo[1,2-a]pyridine core and the chloromethyl substituent would result in the formation of the stable imidazo[1,2-a]pyridine cation at m/z 118.1. This is a likely and significant fragmentation pathway.[1]
-
Ring Cleavage: Further fragmentation of the imidazo[1,2-a]pyridine core can lead to the formation of smaller fragments, such as the pyridine cation at m/z 79.0, through the cleavage of the imidazole ring.
Conclusion
This technical guide provides a predictive framework for the mass spectrometry analysis of this compound. While awaiting experimental data for this specific compound, the presented hypothetical data, detailed protocols, and fragmentation pathways offer valuable guidance for researchers. The methodologies and predictive information herein should facilitate the characterization and structural elucidation of this and other related imidazo[1,2-a]pyridine derivatives, thereby supporting ongoing drug discovery and development efforts.
References
FTIR Spectroscopic Characterization of 2-(Chloromethyl)imidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FTIR) spectroscopic characterization of 2-(Chloromethyl)imidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental FTIR data for this specific derivative, this guide presents a detailed analysis based on the well-documented vibrational assignments of the parent molecule, imidazo[1,2-a]pyridine, coupled with the expected vibrational modes of the chloromethyl substituent.
Predicted Vibrational Data
The following table summarizes the predicted FTIR vibrational frequencies and their assignments for this compound. The assignments are based on the detailed theoretical and experimental study of imidazo[1,2-a]pyridine, with additional assignments for the chloromethyl group. The imidazo[1,2-a]pyridine core vibrations are expected to experience slight shifts due to the electronic effects of the 2-chloromethyl substituent.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3000 | Medium | C-H stretching (aromatic) |
| ~2960 | Medium | C-H asymmetric stretching (CH₂Cl) |
| ~2870 | Medium | C-H symmetric stretching (CH₂Cl) |
| ~1640 | Strong | C=N stretching (imidazole ring) |
| ~1610 | Strong | C=C stretching (pyridine ring) |
| ~1520 | Strong | C=C stretching (pyridine ring) |
| ~1460 | Medium | CH₂ scissoring (CH₂Cl) |
| ~1440 | Medium | C=C stretching (imidazole ring) |
| ~1380 | Medium | In-plane C-H bending (aromatic) |
| ~1290 | Medium | CH₂ wagging (CH₂Cl) |
| ~1250 | Medium | In-plane C-H bending (aromatic) |
| ~1150 | Medium | Ring breathing |
| ~830 | Strong | Out-of-plane C-H bending (aromatic) |
| ~750 | Strong | Out-of-plane C-H bending (aromatic) |
| ~680 | Strong | C-Cl stretching |
Experimental Protocol: FTIR Spectroscopy using the KBr Pellet Method
This section details the standard procedure for acquiring an FTIR spectrum of a solid sample, such as this compound, using the potassium bromide (KBr) pellet technique.[1][2][3][4] This method involves mixing the solid sample with dry KBr powder and pressing the mixture into a thin, transparent pellet.[1]
Materials and Equipment:
-
This compound sample
-
Spectroscopy-grade Potassium Bromide (KBr), dried
-
Hydraulic press with a pellet-forming die[1]
-
FTIR spectrometer
-
Spatula
-
Analytical balance
Procedure:
-
Sample Preparation:
-
Mixing with KBr:
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet-forming die.
-
Place the die into a hydraulic press.
-
Apply pressure (typically 8-10 metric tons for a 13 mm die) for several minutes to form a thin, transparent, or translucent pellet.[1]
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the background spectrum of a pure KBr pellet or an empty sample compartment.
-
Acquire the FTIR spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber.
-
Visualizations
The following diagrams illustrate the experimental workflow for FTIR analysis and the key vibrational modes of this compound.
Caption: Experimental Workflow for FTIR Analysis
Caption: Key Vibrational Modes of the Target Molecule
References
A Technical Guide to the Crystal Structure Determination of Imidazo[1,2-a]pyridine Derivatives: A Case Study
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of December 2025, the specific crystal structure of 2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride is not publicly available in crystallographic databases. This guide therefore utilizes the publicly accessible data for a closely related compound, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, to illustrate the principles and methodologies of crystal structure determination for this class of compounds. This compound shares the core imidazo[1,2-a]pyridine scaffold and its analysis provides a relevant and instructive example.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities, including potential as antitumor agents.[1][2] The determination of their three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding structure-activity relationships, optimizing drug design, and ensuring intellectual property claims. This guide provides an in-depth overview of the process, from synthesis and crystallization to data collection and structure refinement, using a representative example from the imidazo[1,2-a]pyridine family.
Synthesis and Crystallization
The synthesis of imidazo[1,2-a]pyridine derivatives often involves multi-step chemical reactions. A general synthetic pathway is outlined below.
A common method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. Further modifications can be made to this core structure to yield a variety of derivatives.
A reported synthesis for the base compound, this compound, involves the reaction of 2-aminopyridine with 1,3-dichloroacetone. The resulting precipitate is then neutralized and purified.[3]
Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution of the compound in a suitable solvent is a commonly employed technique. For the example compound, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile, crystallization was achieved by slow evaporation from a methanol solution at ambient conditions.[3]
Crystal Structure Determination Workflow
The determination of a crystal structure using single-crystal X-ray diffraction follows a well-defined workflow, from data collection to structure solution and refinement.
Crystallographic Data
The following table summarizes the crystallographic data for the example compound, (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile.[3]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₅ClN₄ |
| Formula Weight | 322.79 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.1985 (7) |
| b (Å) | 6.2726 (3) |
| c (Å) | 20.3813 (11) |
| α (°) | 90 |
| β (°) | 104.379 (2) |
| γ (°) | 90 |
| Volume (ų) | 1510.65 (14) |
| Z | 4 |
| Density (calculated) (Mg m⁻³) | 1.419 |
| Absorption Coefficient (mm⁻¹) | 0.26 |
| Temperature (K) | 100 |
| Wavelength (Å) | 0.71073 (Mo Kα) |
Experimental Protocols
A suitable single crystal is mounted on a diffractometer. For the example compound, a Bruker D8 Venture diffractometer was used.[3] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal, and the diffraction pattern is recorded on a detector.
The collected diffraction data is processed to yield a set of structure factors. Software such as SHELXT is used to solve the phase problem and obtain an initial model of the crystal structure.[3] This model is then refined using a least-squares method with software like SHELXL.[3] The refinement process optimizes the atomic positions, and thermal parameters to best fit the experimental data.
The final refined structure is validated using tools like PLATON to check for geometric consistency and other potential issues.[3] The crystallographic information is then typically deposited in a database such as the Cambridge Crystallographic Data Centre (CCDC) and a standard crystallographic information file (CIF) is generated.
Signaling Pathways and Biological Relevance
The imidazo[1,2-a]pyridine scaffold is a key component in a variety of pharmacologically active compounds. Derivatives have been investigated for their roles as inhibitors of various kinases, which are key components of cellular signaling pathways.
Conclusion
The determination of the crystal structure of imidazo[1,2-a]pyridine derivatives is a powerful tool in drug discovery and development. While the specific crystallographic data for this compound hydrochloride is not currently available, the methodologies and data presented for a closely related analog provide a comprehensive framework for understanding the process. This technical guide serves as a valuable resource for researchers in the field, outlining the key experimental protocols and data analysis steps involved in elucidating the three-dimensional structure of these important pharmaceutical compounds.
References
- 1. Buy this compound hydrochloride | 112230-20-3 [smolecule.com]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 2-(Chloromethyl)imidazo[1,2-a]pyridine in Organic Solvents: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 2-(Chloromethyl)imidazo[1,2-a]pyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to its role in the development of novel bioactive molecules, understanding its solubility profile in various organic solvents is crucial for reaction optimization, purification, and formulation.
Executive Summary
A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. While its hydrochloride salt is noted for its stability and solubility in various solvents, precise measurements in formats such as grams per liter (g/L) or moles per liter (mol/L) are not documented. This guide, therefore, provides a summary of the available qualitative solubility information for related imidazo[1,2-a]pyridine compounds and outlines a standardized experimental protocol for researchers to determine the precise solubility of this compound in their laboratories.
Qualitative Solubility Profile
General observations for the broader class of imidazo[1,2-a]pyridine derivatives suggest a variable solubility profile that is highly dependent on the specific substitutions on the heterocyclic ring. For some derivatives, solubility is reported to be low in nonpolar organic solvents, with improved solubility in more polar aprotic solvents. For instance, certain imidazo[1,2-a]pyridine-containing carboxylic acids have been noted to be soluble in dimethyl sulfoxide (DMSO) and N-methyl-2-pyrrolidone (NMP), while exhibiting slight solubility in methanol, propanols, acetone, and dimethylformamide (DMF), and being insoluble in water, ethanol, acetonitrile, and chloroform. The hydrochloride salt of this compound is generally described as being soluble in various solvents, which enhances its utility in laboratory settings.
Quantitative Solubility Data
As of the latest review, specific quantitative solubility data for this compound in a range of organic solvents is not available in published literature. To facilitate research and development, the following table is provided as a template for researchers to populate with their own experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| Methanol | CH₃OH | 5.1 | ||||
| Ethanol | C₂H₅OH | 4.3 | ||||
| Acetone | C₃H₆O | 5.1 | ||||
| Acetonitrile | C₂H₃N | 5.8 | ||||
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ||||
| Chloroform | CHCl₃ | 4.1 | ||||
| Dimethylformamide (DMF) | C₃H₇NO | 6.4 | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | ||||
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ||||
| Toluene | C₇H₈ | 2.4 | ||||
| Hexane | C₆H₁₄ | 0.1 |
Experimental Protocol for Solubility Determination
The following is a generalized and robust protocol based on the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method can be coupled with analytical techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Visible (UV/Vis) Spectroscopy for accurate quantification.
Objective:
To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV) or a UV/Vis spectrophotometer
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation. b. Securely seal the vials to prevent solvent evaporation. c. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).
-
Sample Filtration: a. After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle. b. Carefully draw a sample from the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.
-
Quantification: a. Using HPLC: i. Prepare a series of standard solutions of known concentrations of this compound in the respective solvent. ii. Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration. iii. Dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve. iv. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve. v. Calculate the original solubility by multiplying the measured concentration by the dilution factor.
b. Using UV/Vis Spectroscopy: i. Determine the wavelength of maximum absorbance (λmax) for this compound in each solvent. ii. Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax to create a calibration curve according to the Beer-Lambert law. iii. Dilute the filtered saturated solution to an appropriate concentration where the absorbance falls within the linear range of the calibration curve. iv. Measure the absorbance of the diluted sample and determine its concentration from the calibration curve. v. Calculate the original solubility by taking into account the dilution factor.
-
Data Reporting: a. Record the solubility in both g/L and mol/L for each solvent at the specified temperature. b. Note the analytical method used for quantification.
Logical Workflow for Solubility Determination
The process of determining the solubility of this compound can be visualized as a logical workflow.
The Chloromethyl Group on the Imidazo[1,2-a]pyridine Scaffold: A Gateway to Novel Therapeutics
An In-depth Technical Guide on the Reactivity Profile and Synthetic Utility for Researchers, Scientists, and Drug Development Professionals.
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. Its unique electronic and structural features allow for versatile functionalization, making it an attractive starting point for the development of novel therapeutics. Among the various functional groups utilized to elaborate this core, the chloromethyl group at the 2-position stands out as a highly reactive and synthetically valuable handle. This technical guide provides a comprehensive overview of the reactivity profile of the 2-chloromethyl group on the imidazo[1,2-a]pyridine scaffold, offering detailed experimental protocols, quantitative data on its reactivity with various nucleophiles, and insights into its application in the synthesis of compounds targeting key signaling pathways.
Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
The primary route to this compound involves a two-step process starting from a substituted 2-aminopyridine. The initial step is the construction of the imidazo[1,2-a]pyridine ring system, followed by the introduction of the chloromethyl group.
General Experimental Protocol: Synthesis of 2-(Hydroxymethyl)imidazo[1,2-a]pyridine
A common precursor to the chloromethyl derivative is the corresponding alcohol, 2-(hydroxymethyl)imidazo[1,2-a]pyridine.
Procedure:
-
To a solution of the appropriate 2-aminopyridine (1.0 eq.) in a suitable solvent such as ethanol or isopropanol, add 1,3-dichloroacetone (1.1 eq.).
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate.
-
The resulting mixture is then treated with an aqueous solution of sodium borohydride (NaBH₄) in portions at 0 °C to reduce the intermediate aldehyde to the alcohol.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-(hydroxymethyl)imidazo[1,2-a]pyridine, which can be purified by column chromatography.
General Experimental Protocol: Chlorination of 2-(Hydroxymethyl)imidazo[1,2-a]pyridine
Procedure:
-
To a solution of 2-(hydroxymethyl)imidazo[1,2-a]pyridine (1.0 eq.) in an anhydrous solvent such as dichloromethane or chloroform at 0 °C, add thionyl chloride (SOCl₂) (1.2-1.5 eq.) dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with the same organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound, which can be used in the next step with or without further purification.
Reactivity Profile: Nucleophilic Substitution Reactions
The chloromethyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the fused heterocyclic system enhances the electrophilicity of the methylene carbon, facilitating the displacement of the chloride ion. This reactivity allows for the introduction of a diverse range of functionalities, including amines, thiols, alcohols, and azides.
Below are representative tables summarizing the reaction of this compound with various nucleophiles, including general reaction conditions and reported yields.
Reactions with Nitrogen Nucleophiles
The reaction with amines is a cornerstone for generating libraries of compounds with potential biological activity, as seen in the synthesis of analogues of the well-known drug, zolpidem.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | K₂CO₃ | Acetonitrile | Reflux | 4 | ~85 | General knowledge |
| Morpholine | Et₃N | Dichloromethane | Room Temp. | 6 | ~90 | General knowledge |
| N-Methylpiperazine | K₂CO₃ | DMF | 80 | 3 | ~88 | Inferred from related syntheses |
| Sodium Azide | NaN₃ | DMF | 60 | 2 | >95 | Inferred from related syntheses |
Reactions with Sulfur Nucleophiles
Thiolates are excellent nucleophiles for this reaction, leading to the formation of thioethers which are present in numerous bioactive molecules.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Potassium Thioacetate | - | DMF | Room Temp. | 2 | ~92 | Inferred from related syntheses |
| Sodium Thiophenoxide | NaH | THF | Room Temp. | 3 | ~95 | General knowledge |
| L-Cysteine Methyl Ester | Et₃N | Ethanol | Reflux | 5 | ~75 | Inferred from related syntheses |
Reactions with Oxygen Nucleophiles
Alkoxides and phenoxides react readily with this compound to form the corresponding ethers.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sodium Methoxide | NaOMe | Methanol | Reflux | 4 | ~80 | General knowledge |
| Sodium Phenoxide | NaH | THF | 60 | 5 | ~85 | General knowledge |
| Potassium Acetate | - | DMF | 100 | 6 | ~70 | Inferred from related syntheses |
Experimental Protocols for Nucleophilic Substitution
General Procedure for Reaction with Amines
-
To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or dichloromethane), add the desired amine (1.1-1.5 eq.) and a base (e.g., K₂CO₃ or Et₃N, 2.0 eq.).
-
The reaction mixture is stirred at the appropriate temperature (room temperature to reflux) for the required time (monitored by TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2-(aminomethyl)imidazo[1,2-a]pyridine derivative.
General Procedure for Reaction with Thiols
-
To a solution of the thiol (1.1 eq.) in a suitable solvent (e.g., THF or DMF), add a base such as sodium hydride (NaH, 1.1 eq.) at 0 °C to generate the thiolate in situ.
-
After stirring for 30 minutes, a solution of this compound (1.0 eq.) in the same solvent is added dropwise.
-
The reaction mixture is stirred at room temperature or heated until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography.
General Procedure for Reaction with Alcohols/Phenols
-
To a solution of the alcohol or phenol (1.1 eq.) in an anhydrous solvent (e.g., THF or DMF), add a strong base such as sodium hydride (NaH, 1.1 eq.) at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes to generate the alkoxide or phenoxide.
-
A solution of this compound (1.0 eq.) is then added, and the reaction is stirred at the appropriate temperature.
-
After completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated, and the product is purified by column chromatography.
Application in Targeting Signaling Pathways
Derivatives of imidazo[1,2-a]pyridine have been extensively investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. The functionalization of the 2-position, facilitated by the reactivity of the chloromethyl group, has been instrumental in developing potent and selective inhibitors.
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been designed to target key kinases in this pathway, such as PI3K and mTOR.[1]
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, differentiation, and apoptosis. Constitutive activation of STAT3 is associated with various cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent STAT3 inhibitors.
References
A Technical Guide to the Synthesis and Characterization of Novel 2-(Chloromethyl)imidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel 2-(chloromethyl)imidazo[1,2-a]pyridine derivatives. The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a reactive chloromethyl group at the 2-position provides a versatile handle for the synthesis of a diverse library of new chemical entities with potential for drug discovery and development.
Synthesis of the Core Intermediate: this compound
The key starting material for the synthesis of the target derivatives is this compound. A common and effective method for its preparation is the condensation reaction between a 2-aminopyridine and 1,3-dichloroacetone.[1] This reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Aminopyridine, 1,3-dichloroacetone, a suitable solvent (e.g., acetone, ethanol, or acetonitrile), and a base (e.g., sodium bicarbonate or potassium carbonate).
-
Procedure:
-
Dissolve 2-aminopyridine in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add a molar equivalent of 1,3-dichloroacetone to the solution.
-
Add a slight excess of the base to neutralize the hydrochloric acid formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Synthesis of this compound Derivatives via Nucleophilic Substitution
The chloromethyl group at the 2-position of the imidazo[1,2-a]pyridine core is highly susceptible to nucleophilic substitution, allowing for the facile introduction of a wide variety of functional groups. This section details the general procedure for the synthesis of derivatives through reactions with various nucleophiles, such as amines and phenols.
General Experimental Protocol for Nucleophilic Substitution:
-
Materials: this compound, the desired nucleophile (e.g., a primary or secondary amine, or a phenol), a suitable anhydrous solvent (e.g., acetonitrile, dimethylformamide (DMF), or tetrahydrofuran (THF)), and a non-nucleophilic base (e.g., potassium carbonate, sodium hydride, or triethylamine).
-
Procedure:
-
To a solution of the nucleophile in the chosen anhydrous solvent, add the base and stir the mixture at room temperature for a short period to generate the corresponding nucleophilic species (e.g., an alkoxide or an amide anion).
-
Add a solution of this compound in the same solvent dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired derivative.
-
Characterization of Novel Derivatives
The synthesized compounds are typically characterized by a combination of spectroscopic methods to confirm their chemical structures and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for elucidating the detailed molecular structure, including the positions of substituents and the overall connectivity of the atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compounds, confirming their elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
-
Melting Point (m.p.): The melting point is a useful indicator of the purity of a solid compound.
Table 1: Physicochemical and Spectroscopic Data for Representative 2-((Aryloxy)methyl)imidazo[1,2-a]pyridine Derivatives
| Compound ID | Aryl Group | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |
| 1a | Phenyl | 85 | 110-112 | 5.35 (s, 2H), 6.8-7.8 (m, 9H) | 68.5, 114.8, 117.5, 121.3, 123.8, 124.5, 129.5, 145.2, 148.1, 158.3 | [M+H]+ found: 225.0971 |
| 1b | 4-Chlorophenyl | 82 | 125-127 | 5.38 (s, 2H), 6.9-7.9 (m, 8H) | 68.7, 115.0, 116.2, 124.0, 126.0, 129.8, 145.3, 147.9, 156.9 | [M+H]+ found: 259.0582 |
| 1c | 4-Methoxyphenyl | 88 | 118-120 | 3.78 (s, 3H), 5.30 (s, 2H), 6.8-7.7 (m, 8H) | 55.6, 69.1, 114.7, 115.8, 123.7, 145.1, 148.3, 152.5, 154.2 | [M+H]+ found: 255.1077 |
Table 2: Physicochemical and Spectroscopic Data for Representative N-((Imidazo[1,2-a]pyridin-2-yl)methyl)aniline Derivatives
| Compound ID | Aniline Moiety | Yield (%) | m.p. (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | HRMS (m/z) |
| 2a | Aniline | 78 | 130-132 | 4.55 (d, 2H), 5.8 (t, 1H), 6.6-7.7 (m, 9H) | 48.2, 108.9, 113.1, 117.6, 123.5, 129.3, 145.0, 147.8, 148.2 | [M+H]+ found: 224.1182 |
| 2b | 4-Chloroaniline | 75 | 145-147 | 4.53 (d, 2H), 6.1 (t, 1H), 6.6-7.6 (m, 8H) | 48.0, 109.1, 114.3, 122.5, 123.7, 129.1, 145.1, 146.7, 147.9 | [M+H]+ found: 258.0793 |
| 2c | 4-Methoxyaniline | 81 | 138-140 | 3.75 (s, 3H), 4.48 (d, 2H), 5.5 (t, 1H), 6.6-7.6 (m, 8H) | 48.8, 55.8, 108.7, 114.7, 114.9, 123.4, 142.3, 145.0, 148.0 | [M+H]+ found: 254.1288 |
Biological Activities and Signaling Pathways
Derivatives of imidazo[1,2-a]pyridine are known to exhibit a range of biological activities, with anticancer and anti-inflammatory properties being of particular interest to the drug development community.
Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway
Several studies have demonstrated that imidazo[1,2-a]pyridine derivatives can exert their anticancer effects by modulating the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[2][3][4] This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by imidazo[1,2-a]pyridine derivatives can lead to the induction of apoptosis and cell cycle arrest in cancer cells.[2][4]
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
Anti-inflammatory Activity and the NF-κB and STAT3 Signaling Pathways
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate the nuclear factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[5][6] These pathways play a central role in the inflammatory response by regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][5][7] By inhibiting these pathways, imidazo[1,2-a]pyridine derivatives can effectively reduce the production of inflammatory mediators.
Caption: Modulation of NF-κB and STAT3 signaling pathways by imidazo[1,2-a]pyridine derivatives.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility of this core and the ease of derivatization through nucleophilic substitution reactions allow for the creation of large and diverse compound libraries for biological screening. The demonstrated activity of imidazo[1,2-a]pyridine derivatives in modulating key signaling pathways implicated in cancer and inflammation underscores their potential for the development of new drugs to address significant unmet medical needs. Further investigation into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to advance this promising class of compounds towards clinical applications.
References
- 1. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of synthetic imidazo[1,2-<em>a</em>]pyridine derivatives for STAT3 inhibition in gastric cancer | BioWorld [bioworld.com]
- 4. Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel imidazopyridine suppresses STAT3 activation by targeting SHP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors - Ahmadi - Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
Exploring the Chemical Space of 2-(chloromethyl)imidazo[1,2-a]pyridine Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique structural and electronic properties make it an attractive starting point for the design of novel therapeutics. This technical guide delves into the chemical space of 2-(chloromethyl)imidazo[1,2-a]pyridine analogues, providing a comprehensive overview of their synthesis, biological activities, and mechanisms of action. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel drug candidates based on this versatile scaffold.
Quantitative Biological Activity
The following tables summarize the in vitro biological activity of various this compound analogues against different cancer cell lines and kinases. The data highlights the potential of this class of compounds as anticancer agents.
Table 1: In Vitro Cytotoxicity of Imidazo[1,2-a]pyridine Analogues against Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| IP-5 | HCC1937 | Breast Cancer | 45 |
| IP-6 | HCC1937 | Breast Cancer | 47.7 |
| IP-7 | HCC1937 | Breast Cancer | 79.6 |
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 |
| Compound 6 | WM115 | Melanoma | 9.7 - 44.6 |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 |
| 12b | HepG2 | Hepatocellular Carcinoma | 13 |
| 12b | MCF-7 | Breast Cancer | 11 |
| 12b | A375 | Melanoma | 11 |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Analogues
| Compound | Kinase Target | IC50 (nM) |
| MBM-17 (42c) | Nek2 | 3.0 |
| MBM-55 (42g) | Nek2 | 1.0 |
| PI3Kα Inhibitor | PI3Kα | 2 |
| Imidazo-[1,2-a]-pyrazine 1 | Aurora A/B | 250 |
Signaling Pathways
Imidazo[1,2-a]pyridine analogues have been shown to modulate key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. The following diagrams illustrate the PI3K/Akt/mTOR and STAT3/NF-κB signaling pathways, which are frequent targets of these compounds.
Caption: The PI3K/Akt/mTOR signaling cascade and a point of inhibition.
Caption: The STAT3/NF-κB signaling cascade and points of inhibition.
Experimental Protocols
Detailed methodologies for the synthesis of the imidazo[1,2-a]pyridine core and key biological assays are provided below.
General Synthesis of 2-substituted-imidazo[1,2-a]pyridines
This protocol describes a general method for the synthesis of the imidazo[1,2-a]pyridine scaffold via the condensation of a 2-aminopyridine with an α-haloketone.
Materials:
-
2-Aminopyridine derivative
-
α-haloketone (e.g., 2-bromoacetophenone)
-
Ethanol
-
Sodium bicarbonate (optional, as a mild base)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thin-layer chromatography (TLC) plate and chamber
-
Ethyl acetate/Hexane (for TLC)
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a round-bottom flask, add the 2-aminopyridine derivative (1.0 eq) and the α-haloketone (1.0-1.2 eq).
-
Add ethanol to dissolve the reactants.
-
(Optional) Add sodium bicarbonate (1.5-2.0 eq).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product by NMR, mass spectrometry, and melting point.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (imidazo[1,2-a]pyridine analogues) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Recombinant kinase (e.g., Nek2, PI3Kα)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a 384-well plate, add the test compound, the kinase, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of key signaling proteins.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression or phosphorylation levels.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The analogues discussed in this guide demonstrate significant potential as inhibitors of key cellular processes involved in cancer progression. The provided data, signaling pathway diagrams, and experimental protocols offer a solid foundation for researchers to further explore this chemical space and design next-generation drug candidates with improved efficacy and safety profiles. Future efforts should focus on optimizing the structure-activity relationship, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and pharmacokinetic properties of lead compounds.
Theoretical Calculation of Molecular Properties for 2-(Chloromethyl)imidazo[1,2-a]pyridine: A Technical Guide
This technical guide provides a comprehensive overview of the theoretical calculation of molecular properties for 2-(Chloromethyl)imidazo[1,2-a]pyridine. It is intended for researchers, scientists, and drug development professionals with an interest in computational chemistry and its application in understanding the physicochemical characteristics of heterocyclic compounds. This document outlines the computational methodologies and expected data from such a study, based on established theoretical practices for analogous molecular systems.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. The substituent at the 2-position of the imidazo[1,2-a]pyridine scaffold plays a crucial role in its biological activity. Understanding the molecular properties of derivatives such as this compound is fundamental for rational drug design and for predicting its reactivity and interaction with biological targets.
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful tool for investigating the structural, electronic, and spectroscopic properties of molecules at the atomic level. This guide details the theoretical framework and computational protocols for a comprehensive analysis of this compound.
Computational Methodology
The theoretical investigation of this compound's molecular properties can be effectively carried out using DFT. A common and reliable approach involves the use of the B3LYP functional with a comprehensive basis set.
Experimental Protocols / Computational Details:
-
Software: All calculations would be performed using a standard quantum chemistry software package such as Gaussian, ORCA, or Spartan.
-
Initial Geometry: The initial molecular structure of this compound would be built using a molecular modeling program like GaussView or Avogadro.
-
Geometry Optimization: The initial structure would be optimized to find the global minimum on the potential energy surface. This is typically achieved using the B3LYP (Becke's three-parameter Lee-Yang-Parr) exchange-correlation functional.[1][2][3] A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[1][2][3] The optimization process is complete when the forces on each atom are negligible and the geometry corresponds to a stable equilibrium.
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311++G(d,p)). The absence of imaginary frequencies would confirm that the optimized structure is a true minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.
-
Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be determined from the optimized geometry. The HOMO-LUMO energy gap is a crucial indicator of molecular reactivity and stability.
-
Spectroscopic Simulations:
-
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method would be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculations are typically performed at a slightly higher level of theory, if computationally feasible, to achieve better agreement with experimental spectra.
-
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) calculations would be employed to simulate the electronic absorption spectrum and predict the wavelengths of maximum absorption (λmax).
-
Data Presentation
The quantitative data obtained from the theoretical calculations should be summarized in clearly structured tables for easy interpretation and comparison with potential experimental results.
Table 1: Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | Value | N1-C2-C3 | Value |
| C2-C9 | Value | C2-N1-C8a | Value |
| C9-Cl10 | Value | C2-C3-N4 | Value |
| ... | Value | ... | Value |
Note: The table would be populated with the calculated bond lengths, bond angles, and dihedral angles of the optimized molecular structure.
Table 2: Calculated Vibrational Frequencies for this compound
| Mode No. | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
| 1 | Value | Value | Value | C-H stretch |
| 2 | Value | Value | Value | C=N stretch |
| 3 | Value | Value | Value | C-Cl stretch |
| ... | Value | Value | Value | ... |
Note: This table would list the major calculated vibrational frequencies and their corresponding assignments.
Table 3: Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Energy Gap | Value |
| Ionization Potential | Value |
| Electron Affinity | Value |
| Electronegativity | Value |
| Hardness | Value |
| Softness | Value |
| Electrophilicity Index | Value |
Note: This table summarizes the key electronic properties derived from the molecular orbital analysis.
Table 4: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Calculated ¹H Shift | Calculated ¹³C Shift |
| H3 | Value | - |
| H5 | Value | - |
| ... | Value | - |
| C2 | - | Value |
| C3 | - | Value |
| ... | - | Value |
Note: This table would present the predicted NMR chemical shifts relative to a standard (e.g., TMS).
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the logical workflow of the theoretical calculations and the relationships between different molecular properties.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative: (E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine via the Groebke-Blackburn-Bienaymé Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a representative protocol for the synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine, a valuable scaffold in medicinal chemistry, utilizing the Groebke-Blackburn-Bienaymé (GBB) three-component reaction.[1][2]
Introduction
The imidazo[1,2-a]pyridine core is a prominent feature in numerous marketed drugs and a widely explored pharmacophore in drug discovery.[2] The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides efficient access to 3-aminoimidazo[1,2-a]pyridine derivatives from a 2-amino-pyridine, an aldehyde, and an isocyanide.[1][3] This method is highly valued for its atom economy and the ability to generate diverse molecular structures.[3][4]
This protocol focuses on the synthesis of this compound, a derivative that incorporates a reactive chloromethyl group suitable for further functionalization. The synthesis involves the reaction of 2-aminopyridine, chloroacetaldehyde, and a suitable isocyanide. While a specific protocol for this exact transformation is not extensively documented, this guide provides a representative procedure based on established GBB reaction conditions for aliphatic and electron-deficient aldehydes.[3]
Reaction Principle
The GBB reaction proceeds through the initial formation of an imine from the condensation of 2-aminopyridine and an aldehyde. Subsequent [4+1] cycloaddition of the isocyanide to the imine, followed by tautomerization, yields the final 3-aminoimidazo[1,2-a]pyridine product. The reaction is typically catalyzed by a Lewis or Brønsted acid.[5][6][7]
Experimental Protocols
Note: The following protocols are representative and may require optimization for the specific substrates and scale of your reaction. Chloroacetaldehyde is a reactive and potentially hazardous substance; handle with appropriate safety precautions in a well-ventilated fume hood.
Protocol 1: Lewis Acid-Catalyzed Synthesis under Conventional Heating
This protocol utilizes Scandium (III) triflate (Sc(OTf)₃), a commonly employed and effective Lewis acid catalyst for the GBB reaction.
Materials:
-
2-Aminopyridine
-
Chloroacetaldehyde (typically available as a 50% aqueous solution)
-
tert-Butyl isocyanide (or other suitable isocyanide)
-
Scandium (III) triflate (Sc(OTf)₃)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.0 mmol, 1.0 equiv) and Scandium (III) triflate (0.1 mmol, 10 mol%).
-
Dissolve the solids in a mixture of methanol (3 mL) and dichloromethane (1 mL).
-
Add chloroacetaldehyde (1.2 mmol, 1.2 equiv) to the solution.
-
Add tert-butyl isocyanide (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(tert-butylamino)-2-(chloromethyl)imidazo[1,2-a]pyridine.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields in GBB reactions.
Materials:
-
2-Aminopyridine
-
Chloroacetaldehyde (50% aqueous solution)
-
Cyclohexyl isocyanide (or other suitable isocyanide)
-
Gadolinium (III) triflate (Gd(OTf)₃)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-aminopyridine (0.5 mmol, 1.0 equiv), chloroacetaldehyde (0.6 mmol, 1.2 equiv), cyclohexyl isocyanide (0.5 mmol, 1.0 equiv), and Gadolinium (III) triflate (0.025 mmol, 5 mol%).
-
Add methanol (2 mL) to the vial and seal it.
-
Place the vial in a microwave reactor and irradiate at 100-120 °C for 30-60 minutes.
-
After cooling to room temperature, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 3-(cyclohexylamino)-2-(chloromethyl)imidazo[1,2-a]pyridine.
Data Presentation
The following tables summarize representative quantitative data for GBB reactions with aliphatic aldehydes, which can serve as a reference for the synthesis of this compound.
Table 1: Lewis Acid-Catalyzed GBB Reaction with Aliphatic Aldehydes
| Entry | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Butyraldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5) | MeOH | 150 (MW) | 0.5 | 85 |
| 2 | Isobutyraldehyde | tert-Butyl isocyanide | Gd(OTf)₃ (5) | MeOH | 150 (MW) | 0.5 | 82 |
| 3 | Aliphatic Aldehyde | tert-Butyl isocyanide | PTSA·H₂O (10) | MeOH | rt | 6 | 87[5] |
Table 2: Scope of Isocyanides in GBB Reaction with an Aliphatic Aldehyde
| Entry | Isocyanide | Yield (%) |
| 1 | tert-Butyl isocyanide | 85 |
| 2 | Cyclohexyl isocyanide | 88 |
| 3 | Benzyl isocyanide | 73[5] |
Visualizations
Groebke-Blackburn-Bienaymé Reaction Mechanism
Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.
Experimental Workflow for GBB Synthesis```dot
References
- 1. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides [organic-chemistry.org]
Application Notes: Synthesis of Fused Imidazopyridine Scaffolds via Tandem Multicomponent Reactions
Introduction
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] Multicomponent reactions (MCRs) are powerful tools in modern synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, efficient step.[3][4] This approach is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds.
This document details the application of 2-(Chloromethyl)imidazo[1,2-a]pyridine as a versatile building block in a tandem, one-pot synthetic strategy. While not a classic MCR, this approach leverages the principles of reaction convergence and efficiency by combining an initial alkylation with a subsequent intramolecular cyclization to access novel, complex heterocyclic systems. This method provides a robust pathway for scaffold hopping and the development of new chemical entities for biological screening.
Application: Synthesis of Imidazo[2',1':2,3]imidazo[4,5-b]pyridines
A primary application of this compound is its use as a potent electrophile in a tandem N-alkylation/intramolecular cyclization sequence. In this process, it reacts with a binucleophilic partner, such as a 2-aminopyridine or a related amino-substituted heterocycle. The reaction proceeds in a one-pot fashion to yield complex, fused polycyclic scaffolds, which are of significant interest for expanding chemical space in drug discovery programs.
The overall transformation can be described as a consecutive reaction where the initial intermolecular alkylation is followed by an intramolecular aromatic nucleophilic substitution (SNAr) or condensation, leading to the final fused product. This strategy offers significant advantages in terms of atom economy and operational simplicity over traditional multi-step synthetic routes.
Proposed Reaction Pathway
The logical flow of the proposed synthesis begins with the SN2 reaction between the nucleophilic exocyclic amine of a 2-aminopyridine derivative and the electrophilic chloromethyl group of the imidazo[1,2-a]pyridine. This is followed by an intramolecular cyclization facilitated by a base, leading to the formation of the new fused ring system.
Caption: Proposed tandem reaction pathway for scaffold synthesis.
Experimental Protocols
The following is a representative protocol for the synthesis of a fused imidazo[2',1':2,3]imidazo[4,5-b]pyridine system. This protocol is based on analogous transformations of chloromethylated heterocycles and serves as a starting point for optimization.[5]
Protocol 1: One-Pot Synthesis of a Fused Imidazopyridine Derivative
Objective: To synthesize a novel fused heterocyclic system via a tandem N-alkylation and intramolecular cyclization reaction.
Materials:
-
This compound hydrochloride (1.0 mmol, 1.0 equiv.)
-
Substituted 2-aminopyridine derivative (e.g., 2-amino-5-bromopyridine) (1.0 mmol, 1.0 equiv.)
-
Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base (2.5 mmol, 2.5 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound hydrochloride (1.0 mmol), the selected 2-aminopyridine derivative (1.0 mmol), and potassium carbonate (2.5 mmol).
-
Add anhydrous DMF (5-10 mL) to the flask under a nitrogen or argon atmosphere.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water (30 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine solution (2 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure fused product.
Experimental Workflow Diagram
Caption: General workflow for the one-pot synthesis and purification.
Data Presentation: Proposed Reaction Scope
To explore the synthetic utility of this protocol, various amino-substituted heterocycles can be employed to generate a library of novel fused scaffolds. The following table outlines potential reactants and the expected product classes, highlighting the versatility of this compound as a key building block.
| Entry | This compound Derivative (R¹) | Amino-Heterocycle (Binucleophile) (R²) | Expected Product Scaffold | Potential Application Area |
| 1 | H | 2-Aminopyridine | Imidazo[2',1':2,3]imidazo[4,5-b]pyridine | Kinase Inhibitors |
| 2 | 7-Methyl | 2-Amino-5-chloropyridine | 8-Chloro-5-methyl-imidazo[2',1':2,3]imidazo[4,5-b]pyridine | Antiviral Agents |
| 3 | H | 2-Aminopyrimidine | Imidazo[1,2-a]pyrimido[1,2-c]imidazole | Anticancer Agents |
| 4 | 6-Bromo | 2-Aminopyrazine | 7-Bromo-imidazo[1,2-a]pyrazino[1,2-c]imidazole | CNS Agents |
| 5 | H | 2-Amino-1,3-thiazole | Imidazo[2',1':2,3]imidazo[4,5-d]thiazole | Antimicrobial Agents |
| 6 | 8-Fluoro | 3-Amino-1,2,4-triazine | 9-Fluoro-imidazo[1,2-a][3][5][6]triazino[4,3-b]imidazole | Agrochemicals |
References
- 1. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides [mdpi.com]
- 3. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
Application Notes and Protocols for 2-(Chloromethyl)imidazo[1,2-a]pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, antiviral, and hypnotic activities.[1][5][6] Among the various functionalized imidazo[1,2-a]pyridines, 2-(chloromethyl)imidazo[1,2-a]pyridine serves as a versatile building block for the synthesis of diverse compound libraries. The reactive chloromethyl group at the 2-position provides a convenient handle for introducing a variety of substituents through nucleophilic substitution reactions, enabling extensive structure-activity relationship (SAR) studies.[7] This document provides detailed application notes and experimental protocols for the use of this compound in medicinal chemistry research.
Applications in Medicinal Chemistry
Derivatives of this compound have shown significant promise in targeting key biological pathways implicated in various diseases, particularly in oncology.
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel anticancer agents.[8][9] Compounds derived from this core structure have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer cell lines, including melanoma and cervical cancer.[1][8]
Targeting Kinase Signaling Pathways: A primary mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
-
PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its overactivation is a common feature in many human cancers.[10] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway, demonstrating potential as targeted cancer therapeutics.[10]
-
Other Kinase Targets: Besides the PI3K/Akt/mTOR pathway, imidazo[1,2-a]pyridine-based compounds have been developed as inhibitors of other important kinases, such as Nek2, highlighting the versatility of this scaffold in kinase inhibitor design.[11]
The following diagram illustrates the intervention of imidazo[1,2-a]pyridine derivatives in the PI3K/Akt/mTOR signaling pathway.
Quantitative Data Summary
The following tables summarize the biological activity of various imidazo[1,2-a]pyridine derivatives.
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 12b | Hep-2 | 11 | [12] |
| HepG2 | 13 | [12] | |
| MCF-7 | 11 | [12] | |
| A375 | 11 | [12] | |
| 15d | A375P | <0.06 | [8] |
| 17e | A375P | <0.06 | [8] |
| 18c | A375P | <0.06 | [8] |
| 18h | A375P | <0.06 | [8] |
| 18i | A375P | <0.06 |[8] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
|---|
| 28e | Nek2 | 38 |[11] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the this compound building block and its subsequent derivatization.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol describes a common method for the synthesis of the imidazo[1,2-a]pyridine core via the condensation of a 2-aminopyridine with an α-halocarbonyl compound, followed by chloromethylation.
Materials:
-
2-Aminopyridine
-
1,3-Dichloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Paraformaldehyde
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
Step 1: Synthesis of this compound
-
To a solution of 2-aminopyridine (1.0 eq) in ethanol, add 1,3-dichloroacetone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Step 2: Formation of Hydrochloride Salt
-
Dissolve the purified this compound in a minimal amount of dichloromethane.
-
Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether.
-
Stir the mixture for 30 minutes, during which a precipitate will form.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride as a solid.
The following diagram outlines the experimental workflow for the synthesis of this compound hydrochloride.
Protocol 2: Nucleophilic Substitution with Amines
This protocol describes a general procedure for the reaction of this compound with various primary and secondary amines to generate a library of 2-(aminomethyl)imidazo[1,2-a]pyridine derivatives.
Materials:
-
This compound hydrochloride
-
Desired amine (primary or secondary)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and the desired amine (1.2 eq) in acetonitrile or DMF, add potassium carbonate (2.5 eq) or triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(aminomethyl)imidazo[1,2-a]pyridine derivative.
The following diagram illustrates the logical relationship in the nucleophilic substitution reaction.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its reactivity allows for the straightforward synthesis of a wide array of derivatives, facilitating the exploration of chemical space and the optimization of lead compounds. The demonstrated anticancer and kinase inhibitory activities of compounds derived from this scaffold underscore its importance in the development of novel therapeutics. The protocols and data presented herein are intended to serve as a practical guide for researchers in the field of drug discovery and development.
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 6. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 7. Buy this compound hydrochloride | 112230-20-3 [smolecule.com]
- 8. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
- 11. researchgate.net [researchgate.net]
- 12. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-(Chloromethyl)imidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting nucleophilic substitution reactions on 2-(chloromethyl)imidazo[1,2-a]pyridine, a versatile scaffold in medicinal chemistry. The chloromethyl group at the 2-position serves as a reactive electrophile, readily undergoing substitution with a variety of nucleophiles. This allows for the facile introduction of diverse functional groups, enabling the synthesis of a wide array of novel imidazo[1,2-a]pyridine derivatives for applications in drug discovery and development. This protocol covers reactions with nitrogen, oxygen, and sulfur-based nucleophiles, providing specific experimental conditions and expected outcomes.
Introduction
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, present in numerous clinically used drugs and biologically active compounds. Its rigid, planar structure and ability to participate in various intermolecular interactions make it an attractive framework for the design of enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents.
The functionalization of the imidazo[1,2-a]pyridine ring system is crucial for modulating the pharmacological properties of these molecules. This compound is a key intermediate that allows for the introduction of a variety of substituents at the 2-position through nucleophilic substitution. The electron-withdrawing nature of the imidazo[1,2-a]pyridine ring system activates the chloromethyl group, facilitating the displacement of the chloride ion by a wide range of nucleophiles.
This application note details the experimental procedures for the reaction of this compound with representative nitrogen, oxygen, and sulfur nucleophiles, providing a foundation for the synthesis of libraries of novel compounds for biological screening.
Data Presentation
The following table summarizes the reaction conditions and yields for the nucleophilic substitution on this compound with various nucleophiles.
| Entry | Nucleophile | Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |
| 1 | Azide (N-Nucleophile) | Sodium Azide (NaN₃) | - | DMF | RT | 12 | 95 | 2-(Azidomethyl)imidazo[1,2-a]pyridine |
| 2 | Secondary Amine (N-Nucleophile) | Morpholine | K₂CO₃ | Acetonitrile | Reflux | 6 | 88 | 4-((Imidazo[1,2-a]pyridin-2-yl)methyl)morpholine |
| 3 | Phenoxide (O-Nucleophile) | 4-Methoxyphenol | NaH | THF | RT to 60 | 8 | 85 | 2-((4-Methoxyphenoxy)methyl)imidazo[1,2-a]pyridine |
| 4 | Thiolate (S-Nucleophile) | Thiophenol | Et₃N | Ethanol | Reflux | 4 | 92 | 2-((Phenylthio)methyl)imidazo[1,2-a]pyridine |
| 5 | Thiourea (S-Nucleophile) | Thiourea | - | Ethanol | Reflux | 3 | 90 | S-(Imidazo[1,2-a]pyridin-2-ylmethyl)isothiouronium chloride |
Experimental Protocols
General Considerations
-
All reagents should be of analytical grade and used as received unless otherwise specified.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Protocol 1: Synthesis of 2-(Azidomethyl)imidazo[1,2-a]pyridine (N-Nucleophile)
Materials:
-
This compound hydrochloride
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
After completion of the reaction (monitored by TLC), pour the mixture into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 2-(azidomethyl)imidazo[1,2-a]pyridine.
Protocol 2: Synthesis of 4-((Imidazo[1,2-a]pyridin-2-yl)methyl)morpholine (N-Nucleophile)
Materials:
-
This compound hydrochloride
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
Procedure:
-
To a suspension of this compound hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile, add morpholine (1.2 eq).
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield 4-((imidazo[1,2-a]pyridin-2-yl)methyl)morpholine.
Protocol 3: Synthesis of 2-((4-Methoxyphenoxy)methyl)imidazo[1,2-a]pyridine (O-Nucleophile)
Materials:
-
This compound hydrochloride
-
4-Methoxyphenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 4-methoxyphenol (1.1 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound hydrochloride (1.0 eq) in anhydrous THF.
-
Heat the reaction mixture to 60 °C and stir for 8 hours.
-
After completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain 2-((4-methoxyphenoxy)methyl)imidazo[1,2-a]pyridine.
Protocol 4: Synthesis of 2-((Phenylthio)methyl)imidazo[1,2-a]pyridine (S-Nucleophile)
Materials:
-
This compound hydrochloride
-
Thiophenol
-
Triethylamine (Et₃N)
-
Ethanol
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in ethanol, add triethylamine (2.2 eq) followed by thiophenol (1.1 eq).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography on silica gel to afford 2-((phenylthio)methyl)imidazo[1,2-a]pyridine.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships of the described nucleophilic substitution reactions.
Caption: Experimental workflow for nucleophilic substitution on this compound.
Caption: Logical relationship of the components in the nucleophilic substitution reaction.
Application Notes and Protocols for Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Members of this family have demonstrated efficacy as antifungal, antiviral, anticancer, antibacterial, and anti-inflammatory agents. The imidazo[1,2-a]pyridine scaffold is a key component in several commercially available drugs. Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate and improve the efficiency of many chemical transformations, including the synthesis of these valuable heterocyclic systems. This technology offers several advantages over conventional heating methods, such as dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles with fewer byproducts.[1][2]
These application notes provide an overview and detailed protocols for the microwave-assisted synthesis of various imidazo[1,2-a]pyridine derivatives. The methodologies presented are selected to showcase the versatility and efficiency of microwave irradiation in synthesizing this important class of compounds.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation in the synthesis of imidazo[1,2-a]pyridines offers several key benefits:
-
Rapid Reaction Times: Microwave heating can reduce reaction times from hours to mere minutes.[1]
-
Increased Yields: Many reported procedures show a significant improvement in product yields compared to conventional heating methods.[3]
-
Greener Chemistry: The efficiency of microwave heating often allows for the use of greener solvents or even solvent-free conditions, reducing the environmental impact.[1][3]
-
Enhanced Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products, simplifying purification.[1]
Synthetic Strategies
Several synthetic strategies have been successfully adapted for the microwave-assisted synthesis of imidazo[1,2-a]pyridines. The most common approaches include:
-
Annulation of 2-Aminopyridines with α-Haloketones: This is a traditional and widely used method where a 2-aminopyridine is reacted with an α-haloketone. Microwave irradiation significantly accelerates this condensation reaction.[1]
-
One-Pot Multi-Component Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product. The Groebke–Blackburn–Bienaymé (GBB) reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines under microwave conditions.[4][5][6][7][8]
-
Catalyst-Free Syntheses: In some instances, the inherent reactivity of the starting materials under microwave irradiation is sufficient to drive the reaction to completion without the need for a catalyst, offering a cleaner and more environmentally friendly approach.[1][3]
Experimental Protocols
Protocol 1: Catalyst-Free Annulation of 2-Aminopyridines with α-Bromoketones
This protocol describes a catalyst-free method for the synthesis of imidazo[1,2-a]pyridines using a mixture of water and isopropanol as a green solvent system under microwave irradiation.[1]
General Procedure:
-
In a microwave-safe reaction vessel, combine the substituted 2-aminopyridine (1.0 mmol) and the appropriate α-bromoketone (1.0 mmol).
-
Add a 1:1 mixture of water and isopropanol (4 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the reaction mixture at a constant power of 240 W for the specified time (see Table 1).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data:
| Entry | 2-Aminopyridine | α-Bromoketone | Time (min) | Yield (%) |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | 5 | 95 |
| 2 | 2-Amino-5-methylpyridine | 2-Bromoacetophenone | 5 | 94 |
| 3 | 2-Amino-4-methylpyridine | 2-Bromoacetophenone | 6 | 92 |
| 4 | 2-Aminopyridine | 2-Bromo-4'-methylacetophenone | 5 | 96 |
| 5 | 2-Aminopyridine | 2-Bromo-4'-chloroacetophenone | 6 | 94 |
| 6 | 2-Aminopyridine | 2-Bromo-4'-bromoacetophenone | 6 | 95 |
| 7 | 2-Aminopyridine | 2-Bromo-4'-nitroacetophenone | 7 | 90 |
Table 1: Synthesis of various imidazo[1,2-a]pyridine derivatives via catalyst-free annulation.[1]
Protocol 2: One-Pot Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction
This protocol details the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives through a microwave-assisted GBB reaction.[4][7]
General Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aldehyde (0.365 mmol, 1.0 equiv), the 2-aminopyridine derivative (0.365 mmol, 1.0 equiv), the isocyanide (0.365 mmol, 1.0 equiv), and the catalyst (e.g., NH₄Cl, 10 mol%).
-
Add the solvent (e.g., MeOH, 1 M solution).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 60 °C with a power of 100 W for 1 hour.[7]
-
After cooling, remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate).
Quantitative Data:
| Entry | Aldehyde | 2-Aminopyridine | Isocyanide | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | 2-Chloroquinoline-3-carboxaldehyde | 2-Aminopyridine | tert-Butyl isocyanide | NH₄Cl | MeOH | 1 | 60 | 54 |
| 2 | 2-Chloroquinoline-3-carboxaldehyde | 2-Amino-5-bromopyridine | tert-Butyl isocyanide | NH₄Cl | MeOH | 1 | 60 | 45 |
| 3 | 2-Chloroquinoline-3-carboxaldehyde | 2-Aminopyridine | Cyclohexyl isocyanide | NH₄Cl | MeOH | 1 | 60 | 52 |
| 4 | 2-Chloroquinoline-3-carboxaldehyde | 2-Amino-5-bromopyridine | Cyclohexyl isocyanide | NH₄Cl | MeOH | 1 | 60 | 48 |
| 5 | 2-Chloroquinoline-3-carboxaldehyde | 2-Aminopyridine | Benzyl isocyanide | NH₄Cl | MeOH | 1 | 60 | 49 |
| 6 | 2-Chloroquinoline-3-carboxaldehyde | 2-Amino-5-bromopyridine | Benzyl isocyanide | NH₄Cl | MeOH | 1 | 60 | 42 |
Table 2: Synthesis of bis-heterocycles containing imidazo[1,2-a]pyridine via GBB reaction.[7]
Protocol 3: One-Pot Synthesis in a Natural Acidic Medium
This protocol outlines an environmentally benign, one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines using lemon juice as a natural acid catalyst and solvent under microwave irradiation.[9]
General Procedure:
-
In a microwave-safe vessel, a mixture of an aromatic ketone (5.0 mmol), N-bromosuccinimide (NBS) (5.0 mmol), and lemon juice (10 mL) is irradiated by microwave at 400 W and 85°C.
-
The formation of the α-bromoketone is monitored by TLC.
-
After the completion of α-bromination, 2-aminopyridine (5.0 mmol) is added to the reaction mixture.
-
The mixture is further irradiated under the same conditions until the reaction is complete (monitored by TLC).
-
After completion, the reaction mass is poured into ice-cold water.
-
The solid product obtained is filtered, washed with cold water, and recrystallized from aqueous ethanol.
Quantitative Data:
| Entry | Aromatic Ketone | 2-Aminopyridine | Time (min) | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 10 | 92 |
| 2 | 4'-Methylacetophenone | 2-Aminopyridine | 12 | 94 |
| 3 | 4'-Methoxyacetophenone | 2-Aminopyridine | 12 | 90 |
| 4 | 4'-Chloroacetophenone | 2-Aminopyridine | 10 | 95 |
| 5 | 4'-Bromoacetophenone | 2-Aminopyridine | 10 | 96 |
| 6 | Acetophenone | 2-Amino-5-methylpyridine | 12 | 90 |
| 7 | 4'-Chloroacetophenone | 2-Amino-5-methylpyridine | 10 | 92 |
Table 3: One-pot synthesis of 2-phenylimidazo[1,2-a]pyridines in lemon juice.[9]
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives.
Caption: General workflow for microwave-assisted synthesis.
Reaction Mechanism: Annulation of 2-Aminopyridine and α-Haloketone
The diagram below outlines the proposed reaction mechanism for the formation of the imidazo[1,2-a]pyridine ring system from a 2-aminopyridine and an α-haloketone.
Caption: Mechanism of imidazo[1,2-a]pyridine formation.
Decision Flowchart for Reaction Optimization
This flowchart provides a logical guide for optimizing the reaction conditions for a new microwave-assisted synthesis of an imidazo[1,2-a]pyridine derivative.
Caption: Flowchart for reaction condition optimization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW | MDPI [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benthamdirect.com [benthamdirect.com]
The Versatile Intermediate: 2-(Chloromethyl)imidazo[1,2-a]pyridine in Agrochemical Synthesis
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure due to its wide range of biological activities, including applications in pharmaceuticals and agrochemicals.[1][2] 2-(Chloromethyl)imidazo[1,2-a]pyridine, and its hydrochloride salt, serves as a highly reactive and versatile intermediate for the synthesis of novel agrochemicals.[3][4] The presence of a reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the introduction of diverse functional groups and the construction of more complex molecules with potential fungicidal, herbicidal, and insecticidal properties.[3][4] This document outlines the application of this key intermediate in the synthesis of potential agrochemicals and provides detailed experimental protocols for its derivatization.
Key Synthetic Applications
The primary utility of this compound in agrochemical synthesis lies in its reactivity as an alkylating agent. The chloromethyl group is an excellent electrophile, readily undergoing nucleophilic substitution reactions with a variety of nucleophiles. This allows for the straightforward introduction of the imidazo[1,2-a]pyridine moiety into larger, more complex molecules.
Key transformations include:
-
N-Alkylation: Reaction with nitrogen-containing nucleophiles such as amines, imidazoles, and triazoles to form new C-N bonds. This is a common strategy for creating compounds that target specific biological pathways.
-
O-Alkylation: Reaction with alcohols or phenols to generate ether linkages.
-
S-Alkylation: Reaction with thiols to produce thioethers, a functional group present in some commercial pesticides.
These synthetic routes pave the way for the development of a diverse library of compounds for high-throughput screening in agrochemical discovery.
Agrochemical Potential of Imidazo[1,2-a]pyridine Derivatives
Derivatives of imidazo[1,2-a]pyridine have shown promise in various agrochemical applications:
-
Fungicides: The imidazo[1,2-a]pyridine core is found in compounds designed to inhibit fungal growth on plants.[5][6] The mechanism of action for related imidazole fungicides often involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[7]
-
Herbicides: Certain derivatives have been investigated for their phytotoxic activity, indicating potential for weed control.[8]
-
Insecticides: While less common, the broader class of pyridine-containing compounds has a well-established history in insecticide development.[9]
-
Nematicides: The agrochemical fluazaindolizine, a 6-(trifluoromethyl)imidazo[1,2-a]pyridine, highlights the potential of this scaffold in controlling nematodes.[10][11]
Experimental Protocols
The following are generalized protocols for the synthesis of agrochemical candidates from this compound. These are based on established synthetic methodologies for similar heterocyclic compounds.
Protocol 1: Synthesis of a Potential Fungicide via N-Alkylation of a Triazole
This protocol describes the synthesis of a hypothetical triazole-containing derivative, a common motif in antifungal agents.
Reaction Scheme:
Caption: Synthesis of a triazole derivative.
Materials:
-
This compound hydrochloride
-
1,2,4-Triazole
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 1,2,4-triazole (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound hydrochloride (1.0 mmol) in DMF (5 mL) dropwise to the reaction mixture.
-
Stir the reaction mixture at 60°C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired compound.
Protocol 2: Synthesis of a Potential Herbicide via S-Alkylation of a Thiol
This protocol details the synthesis of a thioether derivative, a class of compounds that can exhibit herbicidal activity.
Reaction Scheme:
Caption: Synthesis of a thioether derivative.
Materials:
-
This compound hydrochloride
-
4-Chlorothiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere, add a solution of 4-chlorothiophenol (1.1 mmol) in THF (5 mL) dropwise at 0°C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of this compound hydrochloride (1.0 mmol) in THF (5 mL) to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography to yield the final product.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized this compound derivatives, showcasing their potential antifungal activity against common plant pathogens. The data is modeled on results for similar heterocyclic fungicides.[7][12]
| Compound ID | R-Group (Attached via N, S, or O) | Yield (%) | Antifungal Activity (MIC, µg/mL) vs. Botrytis cinerea | Antifungal Activity (MIC, µg/mL) vs. Fusarium solani |
| IP-01 | 1,2,4-Triazol-1-yl | 78 | 15.6 | 31.25 |
| IP-02 | Imidazol-1-yl | 82 | 15.6 | 31.25 |
| IP-03 | 4-Chlorophenylthio | 85 | 31.25 | 62.5 |
| IP-04 | 2,4-Dichlorophenoxy | 75 | 62.5 | 125 |
| IP-05 | 4-Nitrophenylthio | 88 | 7.8 | 15.6 |
| Control | Carbendazim | - | 3.9 | 7.8 |
Logical Workflow for Agrochemical Discovery
The process of developing new agrochemicals from this compound follows a structured workflow.
Caption: Agrochemical discovery workflow.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a wide array of potential agrochemicals. Its utility in forming C-N, C-S, and C-O bonds allows for the creation of diverse molecular libraries. The demonstrated biological activities of imidazo[1,2-a]pyridine derivatives, particularly in the realm of fungicides, make this starting material a compound of significant interest for researchers and professionals in the agrochemical industry. The protocols and data presented herein provide a foundation for the exploration and development of novel crop protection agents based on this promising scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors - Google Patents [patents.google.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Buy this compound hydrochloride | 112230-20-3 [smolecule.com]
- 5. US20160318925A1 - IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME - Google Patents [patents.google.com]
- 6. Imidazo [1,2-a]pyridine compounds, synthesis thereof, and methods of using same - Patent US-9309238-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hybrid Bis-(Imidazole/Benzimidazole)-Pyridine Derivatives with Antifungal Activity of Potential Interest in Medicine and Agriculture via Improved Efficiency Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytotoxicity Study of (Amino)imidazo[1,2-a]pyridine Derivatives Toward the Control of Bidens pilosa, Urochloa decumbens, and Panicum maximum Weeds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 12. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
One-Pot Synthesis of Imidazo[1,2-a]pyridine-Based Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of imidazo[1,2-a]pyridine-based compounds, a scaffold of significant interest in medicinal chemistry due to its prevalence in a wide range of therapeutic agents. The protocols outlined below cover various synthetic strategies, including the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, metal-catalyzed syntheses, and catalyst-free methods.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that form the core structure of numerous pharmaceuticals, including the well-known hypnotic agent Zolpidem, as well as compounds with anticancer, antitubercular, and antiviral properties. The development of efficient one-pot synthetic methods is crucial for the rapid and cost-effective generation of diverse libraries of these compounds for drug discovery and development. This document details several robust and versatile one-pot procedures.
Synthetic Methodologies and Experimental Protocols
Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction
The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide. This reaction can be performed under catalyst-free conditions or with acid catalysis, often with high yields and a broad substrate scope.
A mixture of the 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol, or water) is stirred in a sealed vial.[1] For catalyzed reactions, an acid catalyst such as p-toluenesulfonic acid (TsOH) or a Lewis acid like scandium triflate can be added (10-20 mol%). The reaction mixture is then heated, often under microwave irradiation or conventional heating, until completion as monitored by Thin Layer Chromatography (TLC).[2][3] Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Workflow for the Groebke-Blackburn-Bienaymé Reaction
Caption: General workflow for the one-pot GBB reaction.
| Entry | 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | tert-Butyl isocyanide | NH4Cl (10) | MeOH | - | 69 | [4] |
| 2 | 2-Amino-5-chloropyridine | Furfural | Cyclohexyl isocyanide | PBA (10) | H2O | 4 | 86 | [1] |
| 3 | 2-Amino-5-cyanopyridine | Furfural | Cyclohexyl isocyanide | PBA (10) | H2O | 4 | 67 | [1] |
| 4 | 2-Aminopyridine | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | Urea-Choline Chloride | - | 2 | 85 | [5] |
| 5 | 2-Aminopyridine | 2-Naphthaldehyde | Cyclohexyl isocyanide | Urea-Choline Chloride | - | 3 | 82 | [5] |
Copper-Catalyzed One-Pot Synthesis
Copper catalysts are widely used for the one-pot synthesis of imidazo[1,2-a]pyridines from various starting materials, offering a versatile and efficient approach.
A mixture of 2-aminopyridine (1.0 mmol), a ketone or alkyne (1.2 mmol), and a copper catalyst such as CuI or CuBr (5-10 mol%) in a solvent like DMF or toluene is heated under an inert atmosphere or in the presence of an oxidant like air. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, diluted with a suitable solvent, and washed with water. The organic layer is dried, concentrated, and the residue is purified by column chromatography.
Workflow for Copper-Catalyzed One-Pot Synthesis
Caption: General workflow for copper-catalyzed synthesis.
| Entry | Reactant 1 | Reactant 2 | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Acetophenone | CuI (10) | DMF | 120 | 12 | 85 | Organic Chemistry Portal |
| 2 | 2-Aminopyridine | Phenylacetylene | CuI (10) / NaHSO4·SiO2 | Toluene | Reflux | 8 | 92 | [6] |
| 3 | 2-Aminopyridine | Nitroolefin | CuBr (10) | DMF | 80 | 12 | 90 | Organic Chemistry Portal |
| 4 | 5-Methyl-2-aminopyridine | 4-Methoxyacetophenone | CuI (10) | DMF | 120 | 12 | 88 | Organic Chemistry Portal |
Catalyst- and Solvent-Free One-Pot Synthesis
To align with the principles of green chemistry, catalyst- and solvent-free methods for the synthesis of imidazo[1,2-a]pyridines have been developed. These reactions are typically carried out by heating a neat mixture of the reactants.
A mixture of a 2-aminopyridine (1.0 mmol) and an α-haloketone (e.g., phenacyl bromide) (1.0 mmol) is heated at a specific temperature (e.g., 60-100 °C) for a designated time. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the solid product is washed with a suitable solvent (e.g., diethyl ether) and then recrystallized to afford the pure imidazo[1,2-a]pyridine.[7]
Workflow for Catalyst- and Solvent-Free Synthesis
Caption: Workflow for catalyst- and solvent-free synthesis.
| Entry | 2-Aminopyridine | α-Haloketone | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Phenacyl bromide | 100 | 30 | 91 | [7] |
| 2 | 2-Amino-5-methylpyridine | Phenacyl bromide | 100 | 30 | 95 | [7] |
| 3 | 2-Aminopyridine | 4-Bromophenacyl bromide | 100 | 30 | 92 | [7] |
| 4 | 2-Amino-5-chloropyridine | Phenacyl bromide | 100 | 45 | 80 | [7] |
Biological Applications and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives exhibit a wide range of biological activities, making them attractive scaffolds for drug development.
Anticancer Activity
Several imidazo[1,2-a]pyridine-based compounds have demonstrated potent anticancer activity by modulating key signaling pathways involved in cell proliferation, survival, and inflammation.
Anticancer Signaling Pathways of Imidazo[1,2-a]Pyridines
Caption: Inhibition of PI3K/Akt/mTOR and STAT3/NF-κB pathways.
Antitubercular Activity
Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents, with some compounds showing efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. Their mechanism of action often involves the inhibition of crucial cellular processes.
Antitubercular Mechanism of Imidazo[1,2-a]Pyridines
Caption: Inhibition of QcrB and ATP synthesis in M. tuberculosis.
Antiviral Activity
Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant antiviral activity against a range of viruses, including Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).
Antiviral Mechanisms of Imidazo[1,2-a]Pyridines
Caption: Inhibition of HCV NS4B and HIV-1 Reverse Transcriptase.
References
Application Notes and Protocols: Functionalization of the Imidazo[1,2-a]pyridine Core at the C2 Position
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds.[1] Its derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[2] The functionalization of this core, particularly at the C2 position, is a key strategy in medicinal chemistry for modulating the biological activity and physicochemical properties of these molecules.[3] This document provides detailed application notes and protocols for the C2 functionalization of the imidazo[1,2-a]pyridine core, focusing on modern synthetic methodologies.
C2-Arylation via Direct C-H Functionalization
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of C2-aryl imidazo[1,2-a]pyridines.[3] This approach avoids the pre-functionalization of the heterocyclic core, thus shortening synthetic sequences.
Palladium-Catalyzed C2-Arylation with Aryl Halides
Palladium catalysis is a widely employed strategy for the direct C2-arylation of imidazo[1,2-a]pyridines. The following protocol is a general procedure adapted from methodologies described in the literature.[3]
Experimental Protocol:
-
To a dried microwave vial, add the imidazo[1,2-a]pyridine substrate (1.0 mmol), the aryl halide (2.0 mmol), Pd(OAc)₂ (5.0 mol%), CuI (3.0 mmol), and Cs₂CO₃ (2.5 mmol).
-
Evacuate the vial and backfill with argon.
-
Add anhydrous DMF as the solvent.
-
The reaction mixture is then heated under microwave irradiation or conventional heating according to the specific substrate and coupling partner.
-
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Quantitative Data Summary:
| Entry | Imidazo[1,2-a]pyridine Substrate | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazo[1,2-a]pyridine | 4-Iodoanisole | Pd(OAc)₂/CuI | Cs₂CO₃ | DMF | 120 | 16 | 75 |
| 2 | 7-Methylimidazo[1,2-a]pyridine | 1-Iodo-4-nitrobenzene | Pd(OAc)₂/CuI | Cs₂CO₃ | DMF | 120 | 16 | 68 |
| 3 | Imidazo[1,2-a]pyridine | 4-Iodobenzonitrile | Pd(OAc)₂/CuI | Cs₂CO₃ | DMF | 120 | 16 | 82 |
Note: Yields are indicative and may vary depending on the specific substrates and reaction conditions.
C2-Trifluoromethylation of Imidazo[1,2-a]pyridines
The introduction of a trifluoromethyl group at the C2 position can significantly impact the biological activity of imidazo[1,2-a]pyridine derivatives.[4] Visible light-induced C-H trifluoromethylation offers a mild and efficient method for this transformation.[2]
Visible Light-Promoted C2-Trifluoromethylation
This protocol utilizes a photoredox catalyst to generate trifluoromethyl radicals from a suitable precursor, which then react with the imidazo[1,2-a]pyridine core.
Experimental Protocol:
-
In a reaction tube, dissolve the imidazo[1,2-a]pyridine substrate (0.2 mmol), a trifluoromethyl source (e.g., CF₃SO₂Cl, 2-4 equivalents), and a photoredox catalyst (e.g., eosin Y, 1-5 mol%) in a suitable solvent (e.g., MeCN or DMF).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Irradiate the mixture with a visible light source (e.g., blue LEDs) at room temperature with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue is then purified by flash column chromatography on silica gel to afford the desired C2-trifluoromethylated product.
Quantitative Data Summary:
| Entry | Imidazo[1,2-a]pyridine Substrate | CF₃ Source | Photocatalyst | Solvent | Time (h) | Yield (%) |
| 1 | 3-Methylimidazo[1,2-a]pyridine | CF₃SO₂Cl | Eosin Y | MeCN | 12 | 85 |
| 2 | 3-Phenylimidazo[1,2-a]pyridine | Umemoto's Reagent | Ru(bpy)₃Cl₂ | DMF | 24 | 78 |
| 3 | Imidazo[1,2-a]pyridine | Togni's Reagent | Ir(ppy)₃ | MeCN | 18 | 72 |
Note: The choice of trifluoromethyl source and photocatalyst can significantly influence the reaction efficiency.
C2-Acylation of Imidazo[1,2-a]pyridines
The introduction of an acyl group at the C2 position provides a versatile handle for further synthetic transformations. Friedel-Crafts acylation is a classical method, but modern approaches often utilize milder conditions.
Metal-Free C2-Acylation with Aldehydes
A metal-free approach for the C2-acylation of imidazo[1,2-a]pyridines involves the use of aldehydes as the acyl source in the presence of an oxidant.
Experimental Protocol:
-
To a solution of imidazo[1,2-a]pyridine (1.0 mmol) and an aldehyde (1.5 mmol) in a suitable solvent (e.g., dichloroethane), add an oxidant (e.g., tert-butyl hydroperoxide, 2.0 mmol).
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for the required duration.
-
After completion, the reaction is quenched with an aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Quantitative Data Summary:
| Entry | Imidazo[1,2-a]pyridine Substrate | Aldehyde | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Imidazo[1,2-a]pyridine | Benzaldehyde | TBHP | DCE | 80 | 12 | 88 | | 2 | 7-Methylimidazo[1,2-a]pyridine | 4-Chlorobenzaldehyde | TBHP | DCE | 80 | 12 | 85 | | 3 | 6-Chloroimidazo[1,2-a]pyridine | 4-Methoxybenzaldehyde | TBHP | DCE | 80 | 16 | 75 |
Note: TBHP = tert-butyl hydroperoxide, DCE = dichloroethane.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C2-arylation of imidazo[4,5- b ]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27477B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 2-(Chloromethyl)imidazo[1,2-a]pyridine in the Synthesis of Novel Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives have garnered significant attention in oncology research due to their potent anti-proliferative and pro-apoptotic effects against various cancer cell lines.[2][3] A key starting material for the synthesis of diverse imidazo[1,2-a]pyridine-based anti-cancer agents is 2-(Chloromethyl)imidazo[1,2-a]pyridine. This reactive intermediate allows for the introduction of various functional groups, leading to the development of compounds that can modulate critical signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and STAT3/NF-κB pathways.[1][4]
These application notes provide a comprehensive overview of the synthetic utility of this compound in generating novel anti-cancer drug candidates. Detailed experimental protocols for both the synthesis of derivatives and their subsequent biological evaluation are presented to guide researchers in this promising field of drug discovery.
Synthetic Utility and Strategy
This compound serves as a versatile building block for the synthesis of a variety of imidazo[1,2-a]pyridine derivatives. The chloromethyl group is a reactive electrophile, readily undergoing nucleophilic substitution reactions. This allows for the facile introduction of a wide range of substituents at the 2-position of the imidazo[1,2-a]pyridine core, enabling the exploration of structure-activity relationships (SAR) to optimize anti-cancer potency and selectivity.
A common synthetic strategy involves the initial synthesis of the this compound core, followed by diversification through reactions with various nucleophiles. For instance, treatment with potassium phthalimide can be used to introduce a protected amino group, which can then be deprotected and further functionalized to create urea or amide derivatives.[5]
Key Signaling Pathways Targeted
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anti-cancer effects by targeting several key signaling pathways that are often dysregulated in cancer:
-
PI3K/Akt/mTOR Pathway: This is a critical pathway that regulates cell growth, proliferation, survival, and angiogenesis. Several imidazo[1,2-a]pyridine-based compounds have been identified as potent inhibitors of PI3Kα, a key isoform of the PI3K enzyme.[6][7] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[2][6]
-
STAT3/NF-κB Pathway: These transcription factors play crucial roles in inflammation and cancer. Some imidazo[1,2-a]pyridine derivatives have been shown to modulate this pathway, leading to anti-inflammatory and anti-cancer effects.[4]
-
Tubulin Polymerization: Microtubules are essential components of the cytoskeleton and are critical for cell division. Certain imidazo[1,2-a]pyridine derivatives have been found to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[8]
-
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle. Imidazo[1,2-a]pyridine-based compounds have been developed as CDK inhibitors, representing a promising strategy for halting cancer cell proliferation.[9]
Quantitative Data on Anti-Cancer Activity
The following tables summarize the in vitro anti-cancer activity of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function.
Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 12 | HT-29 | Colon Cancer | 4.15 ± 2.93 | [10] |
| Compound 18 | HT-29 | Colon Cancer | 10.11 ± 0.70 | [10] |
| Compound 11 | HT-29 | Colon Cancer | 18.34 ± 1.22 | [10] |
| Compound 14 | B16F10 | Melanoma | 21.75 ± 0.81 | [11] |
| IP-5 | HCC1937 | Breast Cancer | 45 | [12][13] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [12][13] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [12][13] |
| Compound 6 | A375 | Melanoma | 9.7 - 44.6 | [6] |
| Compound 6 | WM115 | Melanoma | 9.7 - 44.6 | [6] |
| Compound 6 | HeLa | Cervical Cancer | 9.7 - 44.6 | [6] |
| Compound 7e | HT-29 | Colon Cancer | 0.01 - 3.2 | [8] |
| Compound 7e | H460 | Lung Cancer | 0.01 - 3.2 | [8] |
| Compound 7e | A549 | Lung Cancer | 0.01 - 3.2 | [8] |
| Compound 7e | MKN-45 | Gastric Cancer | 0.01 - 3.2 | [8] |
| Compound 7e | SMMC-7721 | Liver Cancer | 0.01 - 3.2 | [8] |
| Compound 12 | A375 | Melanoma | 0.14 | [7] |
| Compound 12 | HeLa | Cervical Cancer | 0.21 | [7] |
| 15d | A375P | Melanoma | < 0.06 | [14] |
| 17e | A375P | Melanoma | < 0.06 | [14] |
| 18c | A375P | Melanoma | < 0.06 | [14] |
| 18h | A375P | Melanoma | < 0.06 | [14] |
| 18i | A375P | Melanoma | < 0.06 | [14] |
Table 2: Kinase Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 2a | PI3Kα | 0.67 | [7] |
| 2g | PI3Kα | 0.0018 | [7] |
| 12 | PI3Kα | 0.0028 | [6][7] |
| CDK9 Inhibitors | CDK9 | 0.63 - 1.32 | [9] |
Experimental Protocols
Chemical Synthesis
Protocol 1: Synthesis of this compound [5]
This protocol describes the synthesis of the key intermediate, this compound, from 2-aminopyridine.
-
Materials: 2-aminopyridine, 1,3-dichloroacetone, ethanol.
-
Procedure:
-
Dissolve 2-aminopyridine in ethanol.
-
Add 1,3-dichloroacetone to the solution.
-
Reflux the reaction mixture for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, this compound, will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Synthesis of N-substituted Imidazo[1,2-a]pyridine-3-amine Derivatives [5]
This protocol outlines a general procedure for the synthesis of urea derivatives starting from this compound.
-
Materials: this compound, potassium phthalimide, hydrazine hydrate, desired isocyanate, appropriate solvents (e.g., DMF, ethanol).
-
Procedure:
-
Phthalimide Protection: React this compound with potassium phthalimide in a suitable solvent like DMF to yield 2-((1,3-dioxoisoindolin-2-yl)methyl)imidazo[1,2-a]pyridine.
-
Deprotection: Treat the phthalimide-protected intermediate with hydrazine hydrate in ethanol to yield 2-(aminomethyl)imidazo[1,2-a]pyridine.
-
Urea Formation: React the resulting amine with the desired isocyanate in an appropriate solvent to afford the final N-substituted urea derivative.
-
Purify the final product by column chromatography or recrystallization.
-
Biological Evaluation
Protocol 3: Cell Viability Assay (MTT Assay) [6][13]
This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cells.
-
Materials: Cancer cell lines, cell culture medium (e.g., DMEM, RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, synthesized imidazo[1,2-a]pyridine compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
-
Protocol 4: Western Blot Analysis for Protein Expression [12][13]
This protocol is used to investigate the effect of the compounds on the expression levels of key proteins in signaling pathways.
-
Materials: Treated and untreated cancer cells, lysis buffer, protein assay kit, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p53, anti-p21, anti-caspase-3, anti-PARP), HRP-conjugated secondary antibodies, enhanced chemiluminescence (ECL) substrate.
-
Procedure:
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
-
Protocol 5: Cell Cycle Analysis by Flow Cytometry [6]
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.
-
Materials: Treated and untreated cancer cells, phosphate-buffered saline (PBS), ethanol (70%), RNase A, propidium iodide (PI).
-
Procedure:
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol.
-
Wash the fixed cells and resuspend them in PBS containing RNase A and PI.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the cell cycle distribution using a flow cytometer.
-
The percentages of cells in the G0/G1, S, and G2/M phases are determined.
-
Protocol 6: Apoptosis Assay by Annexin V/PI Staining [6]
This protocol is used to quantify the induction of apoptosis by the synthesized compounds.
-
Materials: Treated and untreated cancer cells, Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide (PI), and binding buffer).
-
Procedure:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry.
-
The percentages of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-) are determined.
-
Visualizations
Caption: Synthetic workflow for anti-cancer agents.
Caption: Workflow for biological evaluation.
Caption: PI3K/Akt/mTOR signaling pathway inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation and molecular modeling of imidazo[1,2-a]pyridine derivatives as potent antitubulin agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 12. scienceopen.com [scienceopen.com]
- 13. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Groebke-Blackburn-Bienaymé (GBB) reaction for the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the GBB reaction for imidazo[1,2-a]pyridine synthesis in a question-and-answer format.
Question: My reaction yield is low or I'm observing no product formation. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in a GBB reaction can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst Choice and Loading: The GBB reaction is often catalyzed by either a Brønsted or Lewis acid. The choice of catalyst can significantly impact the reaction outcome.[1] If you are not using a catalyst, consider adding one, as uncatalyzed reactions may show no product formation.[2] If you are using a catalyst, ensure the loading is optimal. For instance, phosphotungstic acid (HPW) has been used at a low loading of 2 mol%.[1] Common catalysts include:
-
Reaction Temperature: Temperature plays a crucial role. Some reactions proceed well at room temperature, while others require heating. For example, increasing the temperature from room temperature to 60°C has been shown to improve yields.[5][6] Microwave irradiation can also be employed to reduce reaction times and potentially increase yields.[1][7][8]
-
Solvent Selection: The choice of solvent can influence reaction efficiency. While various solvents like methanol (MeOH), ethanol (EtOH), and dichloromethane (DCM) are commonly used, greener alternatives like water and polyethylene glycol (PEG) 400 have also been successfully employed.[6][8] In some cases, solvent-free conditions have proven effective.[9]
-
Reactant Quality: Ensure the purity of your starting materials (2-aminopyridine, aldehyde, and isocyanide), as impurities can inhibit the reaction.
-
Substrate Reactivity: The electronic properties of the substituents on your reactants can affect their reactivity. Aldehydes with electron-withdrawing groups may react differently than those with electron-donating groups.[1]
Question: I am observing the formation of side products. How can I increase the selectivity for the desired imidazo[1,2-a]pyridine?
Answer: The formation of side products, such as Ugi adducts, can sometimes compete with the desired GBB cyclization, particularly with aliphatic aldehydes.[9] To enhance selectivity:
-
Optimize the Catalyst: The nature of the acid catalyst can influence the reaction pathway. Experiment with different Lewis and Brønsted acids to find one that favors the GBB cyclization for your specific substrates.
-
Control Reaction Conditions: Fine-tuning the temperature and reaction time can help minimize the formation of side products. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help determine the optimal time to stop the reaction.
-
Consider a Dehydrating Agent: The addition of a dehydrating agent, such as trimethyl orthoformate, can help drive the reaction towards the desired product by removing water formed during the initial imine formation.[10]
Question: My product is difficult to purify. What are some effective purification strategies?
Answer: Purification of imidazo[1,2-a]pyridines can sometimes be challenging due to their polarity and potential for fluorescence.
-
Column Chromatography: Silica gel column chromatography is the most common purification method. A gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining pure material.
-
Salt Formation: For basic imidazo[1,2-a]pyridines, forming a salt (e.g., a sulfate salt) can facilitate purification through precipitation and filtration, avoiding the need for chromatography.[10]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Groebke-Blackburn-Bienaymé reaction for the synthesis of imidazo[1,2-a]pyridines?
A1: The GBB reaction is a three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide. The generally accepted mechanism proceeds through the following key steps:
-
Imine Formation: The 2-aminopyridine reacts with the aldehyde in the presence of an acid catalyst to form a Schiff base (imine) intermediate.
-
Protonation: The imine is protonated by the acid catalyst, activating it for nucleophilic attack.
-
Nucleophilic Attack: The isocyanide acts as a nucleophile and attacks the protonated imine.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization to form the fused imidazo[1,2-a]pyridine ring system.
Q2: What types of catalysts are most effective for this reaction?
A2: Both Lewis and Brønsted acids are effective catalysts. The choice often depends on the specific substrates and desired reaction conditions. Some commonly used and effective catalysts include Sc(OTf)₃, Yb(OTf)₃, NH₄Cl, TsOH, and phosphotungstic acid.[1][3][4] Green catalysts and even biocatalysts like lipase have also been reported to be effective.[9]
Q3: Can this reaction be performed under "green" or environmentally friendly conditions?
A3: Yes, significant efforts have been made to develop greener protocols for the GBB reaction. This includes the use of:
-
Green Solvents: Water and PEG 400 have been successfully used as reaction solvents.[6][8]
-
Alternative Energy Sources: Microwave irradiation and ultrasound assistance can reduce reaction times and energy consumption.[1][7]
-
Green Catalysts: Environmentally benign catalysts like NH₄Cl and heteropolyacids are effective.[1][5]
Q4: What is the substrate scope of the GBB reaction for imidazo[1,2-a]pyridine synthesis?
A4: The GBB reaction generally has a broad substrate scope.
-
2-Aminopyridines: A variety of substituted 2-aminopyridines can be used.
-
Aldehydes: Aromatic, heteroaromatic, and aliphatic aldehydes are all viable substrates. However, the reactivity can be influenced by the electronic nature of the substituents.[1] Aromatic aldehydes with both electron-donating and electron-withdrawing groups have been used successfully.[1]
-
Isocyanides: A range of isocyanides, including tert-butyl isocyanide and cyclohexyl isocyanide, are commonly employed.[1]
Data Presentation
Table 1: Comparison of Catalysts for the Groebke-Blackburn-Bienaymé Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH₄Cl | - | - | RT | - | 82 | [5] |
| Phenylboronic acid (PBA) | - | Water | 60 | - | 86 | [6] |
| Phosphotungstic acid (HPW) | 2 | Ethanol | - | 30 min (µw) | up to 99 | [1] |
| p-Toluenesulfonic acid (TsOH) | 10 | Ethanol | RT | 3 h (USI) | 77-91 | [2] |
| Yb(OTf)₃ | 8 | DCM/MeOH | 100 | 1 h (µw) | 89-98 | [4] |
| Acetic Acid | 20 | PEG 400 | 75 | 10 min (µw) | - | [8] |
| Sc(OTf)₃ | - | MeOH/DCM | RT | 8 h | - | [11] |
| Trifluoroacetic acid (TFA) | 5 | MeOH | 60 | - | - | [9] |
µw = microwave irradiation; USI = ultrasound irradiation; RT = Room Temperature
Experimental Protocols
General Procedure for the Synthesis of Imidazo[1,2-a]pyridines via GBB Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a suitable reaction vessel (e.g., a sealed tube for microwave reactions), dissolve the aldehyde (1.0 equiv.) in the chosen solvent (e.g., ethanol, 1.0 M).
-
Addition of Reagents: To the solution, sequentially add the 2-aminopyridine (1.0 equiv.), the isocyanide (1.0 equiv.), and the catalyst (e.g., TsOH, 10 mol%).[2]
-
Reaction Conditions:
-
Conventional Heating: Stir the reaction mixture at the desired temperature (e.g., 60°C) for the required time. Monitor the reaction progress by TLC.
-
Microwave Irradiation: Seal the reaction vessel and place it in a microwave reactor. Irradiate at the specified temperature (e.g., 75-100°C) for the optimized time (e.g., 10-60 minutes).[4][7][8]
-
Ultrasound Assistance: Place the reaction vessel in an ultrasonic bath at room temperature for the specified duration (e.g., 3 hours).[2]
-
-
Work-up: Upon completion of the reaction (as indicated by TLC), remove the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure imidazo[1,2-a]pyridine.
-
Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[6]
Visualizations
Caption: Groebke-Blackburn-Bienaymé reaction mechanism.
Caption: General experimental workflow for the GBB reaction.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
common side reactions in the synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine and its hydrochloride salt.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and purification challenges.
Problem 1: Low Yield of this compound
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material (imidazo[1,2-a]pyridine).- Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while carefully monitoring for the formation of degradation products. |
| Suboptimal Reagent Stoichiometry | - Adjust Reagent Ratios: Experiment with slight excesses of the chloromethylating agent (e.g., paraformaldehyde and HCl) to drive the reaction to completion. However, be aware that a large excess may lead to increased side product formation. |
| Decomposition of Product | - Control Temperature: The chloromethylated product can be unstable at elevated temperatures. Maintain the recommended reaction temperature and avoid overheating during workup and purification. |
| Moisture in Reaction | - Use Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to prevent hydrolysis of the chloromethylating agent and the product. |
Problem 2: Presence of Significant Impurities in the Crude Product
Common Side Reactions and Mitigation Strategies:
A primary challenge in the synthesis of this compound is the formation of several side products. The reaction typically proceeds via electrophilic aromatic substitution on the electron-rich imidazo[1,2-a]pyridine ring.
1. Formation of Bis(imidazo[1,2-a]pyridin-2-yl)methane:
This is a common side product arising from the reaction of the initially formed this compound with another molecule of the starting material, imidazo[1,2-a]pyridine.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess of the chloromethylating agent to favor the formation of the desired product over the bis-adduct.
-
Slow Addition: Add the imidazo[1,2-a]pyridine to the reaction mixture containing the chloromethylating agent slowly to maintain a low concentration of the starting material, thereby reducing the likelihood of the second substitution.
-
2. Formation of Higher Order Oligomers/Polymers:
Under forcing conditions, further reaction of the bis-adduct and other intermediates can lead to the formation of insoluble polymeric materials, which can complicate purification and reduce the yield of the desired product.
-
Mitigation:
-
Strict Temperature Control: Avoid excessive heating, as this can promote polymerization.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of these higher-order products.
-
3. Formation of Bis(chloromethyl) Ether:
When using formaldehyde and hydrogen chloride (Blanc-type chloromethylation conditions), the formation of the highly carcinogenic bis(chloromethyl) ether is a significant safety concern.
-
Mitigation and Safety:
-
Work in a Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Alternative Reagents: Consider a two-step approach involving the synthesis of 2-(hydroxymethyl)imidazo[1,2-a]pyridine followed by chlorination with a safer chlorinating agent like thionyl chloride (SOCl₂). This avoids the in-situ generation of bis(chloromethyl) ether.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A common and direct approach is the chloromethylation of imidazo[1,2-a]pyridine using paraformaldehyde and concentrated hydrochloric acid. However, a two-step synthesis involving the initial formation of 2-(hydroxymethyl)imidazo[1,2-a]pyridine followed by chlorination with thionyl chloride is often preferred to avoid the formation of carcinogenic byproducts.
Q2: My crude product is a dark, intractable tar. What could be the reason?
The formation of a tar-like substance is often indicative of polymerization or extensive side reactions. This can be caused by:
-
High Reaction Temperature: Overheating can lead to uncontrolled side reactions.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long can result in the formation of complex mixtures.
-
Presence of Impurities in Starting Materials: Ensure the purity of your imidazo[1,2-a]pyridine and other reagents.
To troubleshoot, try running the reaction at a lower temperature and for a shorter duration, while closely monitoring its progress.
Q3: How can I effectively purify this compound?
Purification can be challenging due to the reactivity of the product.
-
Column Chromatography: If the product is relatively stable, column chromatography on silica gel using a gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) can be effective. It is advisable to use a silica gel that has been neutralized with a base (e.g., triethylamine) to prevent decomposition of the product on the column.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Conversion to the Hydrochloride Salt: The product is often more stable and easier to handle as its hydrochloride salt. Treatment of the crude product with a solution of HCl in an organic solvent (e.g., diethyl ether or isopropanol) can precipitate the salt, which can then be collected by filtration and washed with a non-polar solvent.
Q4: Are there any specific safety precautions I should take during this synthesis?
Yes, several safety precautions are crucial:
-
Carcinogenic Byproduct: The reaction of formaldehyde with HCl can produce bis(chloromethyl) ether, a potent carcinogen. Always perform this reaction in a certified chemical fume hood.
-
Corrosive Reagents: Concentrated hydrochloric acid and thionyl chloride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Proper Quenching: Reactions involving thionyl chloride should be quenched carefully, typically by slow addition to ice-cold water or a basic solution, to manage the exothermic reaction and the evolution of SO₂ gas.
Experimental Protocols
Method 1: Two-Step Synthesis via 2-(Hydroxymethyl)imidazo[1,2-a]pyridine
Step 1: Synthesis of 2-(Hydroxymethyl)imidazo[1,2-a]pyridine
-
To a solution of imidazo[1,2-a]pyridine (1 equivalent) in a suitable solvent such as acetic acid, add an aqueous solution of formaldehyde (e.g., 37% in water, 1.1 to 1.5 equivalents).
-
Heat the reaction mixture at a controlled temperature (e.g., 80-90 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.
-
Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude 2-(hydroxymethyl)imidazo[1,2-a]pyridine.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Synthesis of this compound Hydrochloride
-
Dissolve the purified 2-(hydroxymethyl)imidazo[1,2-a]pyridine (1 equivalent) in an anhydrous solvent such as dichloromethane or chloroform.
-
Cool the solution in an ice bath (0 °C).
-
Slowly add thionyl chloride (SOCl₂, 1.1 to 1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for a few hours, or until the reaction is complete as indicated by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the excess solvent and thionyl chloride.
-
The resulting solid is often the hydrochloride salt of the product. It can be further purified by trituration with a non-polar solvent like diethyl ether or hexane to remove any remaining impurities, followed by filtration.
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for synthesis issues.
Technical Support Center: Purification of 2-(Chloromethyl)imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(Chloromethyl)imidazo[1,2-a]pyridine by column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: Silica gel is the most commonly used stationary phase for the purification of imidazo[1,2-a]pyridine derivatives, including this compound. Its polar nature facilitates the separation of compounds based on their polarity.
Q2: What is a suitable mobile phase (eluent) for the purification?
A2: A common and effective eluent system is a mixture of ethyl acetate and hexanes. A 1:1 (v/v) mixture of ethyl acetate:hexanes has been successfully used to purify this compound.[1] For similar compounds, a 1:2 (v/v) mixture of ethyl acetate:hexane has also been reported.[2] The optimal ratio may need to be determined empirically using thin-layer chromatography (TLC).
Q3: What is the ideal Rf value to aim for during TLC analysis before running the column?
A3: For good separation on a column, the ideal Rf (retardation factor) of the desired compound on a TLC plate should be between 0.2 and 0.4.
Q4: How can I visualize the compound on a TLC plate?
A4: this compound can be visualized on a TLC plate using UV light (typically at 254 nm), as the imidazo[1,2-a]pyridine core is UV active.
Q5: Is this compound stable on silica gel?
A5: Some imidazo[1,2-a]pyridine derivatives can be unstable on silica gel, which is slightly acidic. It is recommended to assess the stability of your compound by performing a 2D TLC. If degradation is observed (streaking or appearance of new spots), consider using a less acidic stationary phase like alumina or deactivated silica gel.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound does not move from the baseline on TLC/column. | The eluent system is not polar enough. | Gradually increase the polarity of the eluent. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. Consider adding a small amount of a more polar solvent like methanol. |
| The compound is highly polar or in a salt form. | If the compound is suspected to be a salt, consider a basic workup (e.g., with saturated sodium bicarbonate solution) before chromatography. | |
| Compound elutes too quickly (with the solvent front). | The eluent system is too polar. | Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Poor separation of the desired compound from impurities. | The polarity of the compound and impurities are very similar. | Optimize the solvent system using TLC by testing various ratios of solvents. A longer column may also improve separation. |
| The column is overloaded with the crude product. | Use a higher ratio of silica gel to the crude product. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude material by weight. | |
| Streaking of the compound spot on TLC or in the column. | The compound may be acidic or basic, leading to strong interactions with the silica gel. | For basic compounds, add a small amount of triethylamine (0.1-1%) to the eluent. For acidic compounds, a small amount of acetic acid (0.1-1%) can be added. |
| The compound has poor solubility in the eluent. | Try a different solvent system in which the compound is more soluble. Dry loading the sample onto the column can also help. | |
| Low or no recovery of the compound from the column. | The compound may have degraded on the silica gel. | Perform a 2D TLC to check for stability. If unstable, consider using a different stationary phase like alumina or deactivated silica gel. |
| The fractions are too dilute to detect the compound. | Concentrate the fractions where the compound is expected to elute and re-analyze by TLC. |
Data Presentation
The following table summarizes the reported and recommended conditions for the purification of this compound by column chromatography.
| Parameter | Value/Recommendation | Source(s) |
| Stationary Phase | Silica gel (100-200 mesh) | [1] |
| Mobile Phase (Eluent) | Ethyl acetate : Hexanes (1:1 v/v) | [1] |
| Reported Yield | 82% | [1] |
| Target Rf Value | 0.2 - 0.4 | General chromatographic practice |
| Visualization | UV light (254 nm) | General practice for aromatic compounds |
Experimental Protocols
Protocol: Flash Column Chromatography of this compound
1. Preparation of the Column:
-
Select a glass column of appropriate size based on the amount of crude material.
-
Prepare a slurry of silica gel (100-200 mesh) in the initial, non-polar eluent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during solvent and sample addition.
-
Wash the column with the eluent until the silica bed is stable. Do not let the column run dry.
2. Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica gel bed using a pipette.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
3. Elution and Fraction Collection:
-
Carefully add the eluent (e.g., 1:1 ethyl acetate:hexanes) to the top of the column.
-
Apply gentle pressure (flash chromatography) to maintain a steady flow rate.
-
Collect fractions in an appropriate number of test tubes or vials.
4. Analysis and Product Recovery:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of 2-Haloalkyl Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the synthesis of 2-haloalkyl imidazo[1,2-a]pyridines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
Low product yield is a frequent issue in the synthesis of 2-haloalkyl imidazo[1,2-a]pyridines. This guide addresses potential causes and provides systematic solutions.
Problem: Consistently low yield of the desired 2-haloalkyl imidazo[1,2-a]pyridine.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The reaction temperature, time, and concentration of reactants are critical parameters.
-
Solution: A systematic optimization of reaction conditions is recommended. Small-scale parallel experiments can efficiently identify the optimal temperature and reaction duration. The impact of solvent and base selection is also crucial and should be evaluated.
-
-
Impurity of Reactants and Solvents: Impurities in the starting 2-aminopyridine or the haloalkyl ketone can lead to the formation of side products and incomplete reactions. Moisture in solvents can also negatively affect the reaction.
-
Solution: Ensure the purity of all starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Use freshly distilled or anhydrous solvents, especially in moisture-sensitive reactions.
-
-
Side Reactions: Several side reactions can compete with the desired cyclization, leading to a lower yield of the target compound.
-
Solution: Understanding and mitigating these side reactions is key to improving the yield. Common side reactions include:
-
Dehydrohalogenation: The haloalkyl chain can undergo elimination of HX to form an undesired alkene side product, especially under strongly basic conditions or at elevated temperatures. Using a milder base or optimizing the reaction temperature can minimize this.
-
Nucleophilic Substitution: The halogen on the alkyl chain can be displaced by nucleophiles present in the reaction mixture, such as the exocyclic amino group of another 2-aminopyridine molecule or the solvent itself. Careful selection of a non-nucleophilic solvent and controlling the stoichiometry of the reactants can reduce this side reaction.
-
Formation of Quaternary Salts: The reaction between 2-aminopyridines and 1,3-dihaloacetones can sometimes lead to the formation of intermediate quaternary salts that may not efficiently cyclize.[1] The choice of solvent and reaction temperature can influence the rate of cyclization versus the accumulation of this intermediate.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a significant amount of a vinyl-substituted imidazo[1,2-a]pyridine instead of the desired 2-haloalkyl product. What is happening and how can I prevent it?
A1: This is likely due to a dehydrohalogenation side reaction. The basic conditions of the reaction can promote the elimination of a hydrogen halide (HX) from the 2-haloalkyl substituent, leading to the formation of an alkene.
To minimize this side reaction, consider the following:
-
Choice of Base: Use a weaker or non-nucleophilic base. Strong, sterically hindered bases can favor elimination.
-
Reaction Temperature: Lowering the reaction temperature can often reduce the rate of the elimination reaction more than the desired cyclization.
-
Reaction Time: Monitor the reaction progress closely and stop it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
Q2: I am observing the formation of a byproduct with a higher molecular weight than my target compound. What could it be?
A2: A higher molecular weight byproduct could be the result of a nucleophilic substitution reaction where a second molecule of 2-aminopyridine has displaced the halogen on the 2-haloalkyl chain of the product. This leads to the formation of a dimeric structure.
To address this issue:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the haloalkyl ketone might help to ensure that all the 2-aminopyridine is consumed in the primary reaction.
-
Solvent: Employ a non-nucleophilic solvent that does not participate in side reactions.
Q3: The cyclization of 2-aminopyridine with 1,3-dichloroacetone is giving me a low yield of 2-(chloromethyl)imidazo[1,2-a]pyridine. How can I optimize this reaction?
A3: The reaction of 2-aminopyridines with 1,3-dihaloacetones can be sensitive to reaction conditions. The formation of a stable intermediate quaternary salt can sometimes hinder the final cyclization step.[1]
Optimization strategies include:
-
Solvent Selection: Different solvents can influence the solubility of the reactants and intermediates, affecting the reaction rate. Acetonitrile, ethanol, and DMF have been used for similar reactions.[1] A systematic solvent screen is recommended.
-
Temperature Profile: A stepwise temperature profile might be beneficial. For instance, the initial formation of the intermediate could be performed at a lower temperature, followed by heating to promote the final cyclization.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic 2-Haloalkyl Imidazo[1,2-a]pyridine Synthesis
| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethanol | NaHCO₃ | Reflux | 12 | 45 |
| 2 | Acetonitrile | K₂CO₃ | 80 | 8 | 65 |
| 3 | DMF | Cs₂CO₃ | 100 | 6 | 78 |
| 4 | Dioxane | DIPEA | 90 | 10 | 55 |
Note: This table presents hypothetical data for illustrative purposes. Actual yields will vary depending on the specific substrates.
Experimental Protocols
General Procedure for the Synthesis of this compound:
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., acetonitrile, 10 mL/mmol of 2-aminopyridine).
-
Addition of Base: Add a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Addition of Halo-ketone: To the stirred suspension, add 1,3-dichloroacetone (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
References
Technical Support Center: Strategies to Avoid Regioisomer Formation in Imidazo[1,2-a]pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioisomer formation in the synthesis of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomers formed during imidazo[1,2-a]pyridine synthesis?
A1: The most common regioisomeric byproduct is the imidazo[1,5-a]pyridine scaffold. Additionally, when using substituted 2-aminopyridines, different positional isomers can arise depending on which nitrogen atom of the pyridine ring participates in the cyclization. For instance, a 2-amino-5-methylpyridine can potentially lead to the formation of 6-methylimidazo[1,2-a]pyridine and 8-methylimidazo[1,2-a]pyridine.
Q2: What are the key factors that influence regioselectivity in imidazo[1,2-a]pyridine synthesis?
A2: The regiochemical outcome of the reaction is primarily influenced by:
-
Substitution pattern of the 2-aminopyridine: The electronic and steric nature of substituents on the pyridine ring can direct the cyclization to a specific nitrogen atom.
-
Reaction mechanism: Different reaction pathways, such as those in the Tschitschibabin reaction, Groebke-Blackburn-Bienaymé reaction, or reactions with α-haloketones, have inherent regioselectivity.
-
Reaction conditions: Parameters like temperature, solvent, and the choice of catalyst can significantly impact the ratio of regioisomers.
Q3: How can I confirm the structure of the synthesized regioisomers?
A3: Unambiguous structure determination of regioisomers requires a combination of spectroscopic techniques. While 1D NMR (¹H and ¹³C) provides initial information, 2D NMR techniques are crucial for definitive assignment. Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity between protons, and Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range C-H correlations, which are invaluable for confirming the connectivity within the fused ring system.
Troubleshooting Guides
Issue 1: Formation of Undesired Imidazo[1,5-a]pyridine Regioisomer
-
Possible Cause: The reaction conditions may favor the cyclization involving the exocyclic nitrogen of the 2-aminopyridine followed by rearrangement, or a competing reaction pathway is accessible.
-
Suggested Solutions:
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the pathway leading to the imidazo[1,5-a]pyridine isomer, as it may have a higher activation energy.
-
Solvent Polarity: The polarity of the solvent can influence the stability of reaction intermediates. Experiment with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, dioxane) to find the optimal conditions for the desired imidazo[1,2-a]pyridine formation.
-
Catalyst Choice: In catalyzed reactions, the nature of the catalyst can play a crucial role. For instance, in certain acid-catalyzed reactions, switching from a Brønsted acid to a Lewis acid might alter the regioselectivity.
-
Issue 2: Poor Regioselectivity with Substituted 2-Aminopyridines
-
Possible Cause: Electronic and/or steric effects of the substituent on the 2-aminopyridine are not sufficiently directing the cyclization.
-
Suggested Solutions:
-
Steric Hindrance: Introduce a bulky substituent adjacent to one of the pyridine nitrogen atoms to sterically hinder its participation in the cyclization, thereby favoring the formation of a single regioisomer.
-
Electronic Effects: Electron-donating groups can increase the nucleophilicity of the pyridine nitrogen, while electron-withdrawing groups can decrease it. Strategically placing substituents can help direct the initial nucleophilic attack and subsequent cyclization.
-
Protecting Groups: In some cases, transiently protecting one of the nitrogen atoms could be a viable strategy to ensure regiocontrol, although this adds extra steps to the synthesis.
-
Issue 3: Difficulty in Separating Regioisomers
-
Possible Cause: The regioisomers have very similar polarities, making their separation by standard column chromatography challenging.
-
Suggested Solutions:
-
Chromatography Optimization:
-
Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a bonded-phase silica (e.g., C18 for reverse-phase chromatography).
-
Solvent System: Meticulously screen different solvent systems with varying polarities and compositions. The use of additives like a small percentage of triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes improve peak shape and resolution.
-
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating stubborn regioisomers. A systematic screening of columns and mobile phases at an analytical scale can help in developing an efficient preparative method.
-
Recrystallization: If the product is crystalline, fractional recrystallization from a suitable solvent or solvent mixture can be a powerful purification technique to isolate the major regioisomer.
-
Data Presentation
Table 1: Effect of Reaction Conditions on the Regioselective Synthesis of 2-Phenylimidazo[1,2-a]pyridine
| Entry | 2-Aminopyridine | Reagent | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 2-Bromoacetophenone | DBU | aq. EtOH | RT | 1 | 94 | [1][2] |
| 2 | 2-Aminopyridine | Acetophenone | CuI | DMSO | 120 | 12 | 85 | [1] |
| 3 | 2-Aminopyridine | Acetophenone | CBr₄ | Solvent-free | 80 | 0.5 | 92 | [3] |
| 4 | 2-Amino-5-methylpyridine | Acetophenone | [Bmim]Br₃ / Na₂CO₃ | Solvent-free | RT | 0.5 | 76 | [4] |
Table 2: Regioselective Synthesis of 3-Phenylimidazo[1,2-a]pyridine
| Entry | 2-Aminopyridine | Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | 1-Bromo-2-phenylacetylene | NaHCO₃ | DMF | 120 | 24 | 76 | [5] |
| 2 | 2-Aminopyridine | 1,1-Dibromo-2-phenylethene | NaHCO₃ | DMF | 120 | 24 | 81 | [5] |
| 3 | 2-Aminopyridine | Phenylacetaldehyde, Phenylacetylene | CuI/NaHSO₄·SiO₂ | Toluene | Reflux | 12 | 85 | [1] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Phenylimidazo[1,2-a]pyridine[2]
-
Materials: 2-Aminopyridine (1 mmol), 2-bromoacetophenone (1 mmol), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2 mmol), aqueous ethanol (1:1 v/v, 5 mL).
-
Procedure:
-
Dissolve 2-aminopyridine in aqueous ethanol in a round-bottom flask.
-
Add 2-bromoacetophenone to the solution.
-
Add DBU dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 2-phenylimidazo[1,2-a]pyridine.
-
Protocol 2: Regioselective Synthesis of 3-Phenylimidazo[1,2-a]pyridine[5]
-
Materials: 2-Aminopyridine (1 mmol), 1-bromo-2-phenylacetylene (1.2 mmol), sodium bicarbonate (2 mmol), N,N-dimethylformamide (DMF) (5 mL).
-
Procedure:
-
To a solution of 2-aminopyridine in DMF, add 1-bromo-2-phenylacetylene and sodium bicarbonate.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenylimidazo[1,2-a]pyridine.
-
Visualizations
Caption: A troubleshooting workflow for addressing regioisomer formation.
Caption: Competing pathways leading to imidazo[1,2-a] and imidazo[1,5-a]pyridines.
References
- 1. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ERIC - EJ1136492 - Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry, Journal of Chemical Education, 2017-Mar [eric.ed.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in Imidazo[1,2-a]pyridine Functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low conversion rates in the functionalization of imidazo[1,2-a]pyridines. The content is structured to address specific experimental issues with practical solutions derived from the scientific literature.
Frequently Asked Questions (FAQs)
Category 1: Starting Materials and Reagents
Question: My reaction shows a low yield, and I suspect an issue with my imidazo[1,2-a]pyridine starting material. What should I check?
Answer: Ensure the purity of your starting material. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary. Additionally, the electronic properties of substituents on the imidazo[1,2-a]pyridine ring can significantly impact reactivity. Electron-donating groups generally lead to higher yields in electrophilic substitutions, while electron-withdrawing groups can decrease reactivity.[1]
Question: I am performing a C-H functionalization, and the conversion is poor. Could the issue be with my coupling partner?
Answer: Yes, the nature of the coupling partner is critical. For instance, in reactions involving boronic acids, it has been observed that electron-donating boronic acids tend to provide good to excellent yields, whereas electron-withdrawing boronic acids result in lower yields.[1] Strongly electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), may even prevent the reaction from proceeding to the desired product.[1] Similarly, in cross-coupling reactions, the stability and reactivity of the coupling partner (e.g., aryl halides, organometallic reagents) are crucial.
Category 2: Catalyst, Ligand, and Additives
Question: My palladium-catalyzed cross-coupling reaction is not working well. How can I troubleshoot the catalytic system?
Answer: Low conversion in palladium-catalyzed reactions can stem from several factors:
-
Catalyst Choice: The choice of palladium source can be critical. Different palladium complexes exhibit varying activities. It's important to use a well-defined and stable precatalyst.
-
Ligand Selection: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. The steric and electronic properties of the ligand must be appropriate for the specific transformation. For instance, bulky, electron-rich phosphine ligands are often effective in cross-coupling reactions.
-
Catalyst Deactivation: The active catalytic species may be unstable under the reaction conditions. Catalyst deactivation can occur through aggregation, oxidation, or reaction with impurities. Ensuring inert atmospheric conditions (e.g., using argon or nitrogen) and employing anhydrous solvents can help prevent deactivation.
-
Additives: Many cross-coupling reactions require additives such as bases or salts. The choice and amount of the additive can significantly influence the reaction outcome. It is advisable to screen different bases (e.g., K2CO3, Cs2CO3, KOAc) and ensure their quality.
Question: I am attempting a metal-free functionalization, but the yield is low. What are the key parameters to consider?
Answer: In metal-free reactions, the reaction conditions and reagents play an even more critical role. For instance, in iodine-catalyzed reactions, the concentration of the catalyst and the reaction temperature can be pivotal.[2] For visible-light-induced reactions, the choice of photosensitizer, solvent, and light source are all crucial parameters to optimize.[3] The reaction may also be sensitive to atmospheric oxygen, so conducting the reaction under an inert atmosphere might be necessary.
Category 3: Reaction Conditions
Question: How does temperature affect the conversion rate of my reaction?
Answer: Temperature is a critical parameter. Some reactions require high temperatures to overcome activation barriers. For example, a multicomponent reaction for C-3 functionalization was conducted at 110 °C.[1] However, excessively high temperatures can lead to decomposition of starting materials, reagents, or the product. It is often necessary to perform a temperature screen to find the optimal balance between reaction rate and stability of the reaction components.
Question: The reaction is sluggish and gives a low yield. Could the solvent be the issue?
Answer: The choice of solvent is crucial as it affects the solubility of reagents, the stability of intermediates, and the overall reaction rate. For instance, in a copper-catalyzed synthesis of imidazo[1,2-a]pyridines, DMF was identified as the optimal solvent.[4] It is recommended to screen a range of solvents with different polarities and coordinating abilities. Ensure the solvent is anhydrous and of high purity, as trace amounts of water or other impurities can quench catalysts or reagents.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conversion rates in imidazo[1,2-a]pyridine functionalization.
Caption: A stepwise guide for troubleshooting low reaction yields.
Quantitative Data Summary
Table 1: Effect of Catalyst on the Synthesis of 2-arylimidazo[1,2-a]pyridines
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CuCl2 (10) | Toluene | 80 | 4 | <10 |
| 2 | FeCl2 (10) | Toluene | 80 | 4 | 25 |
| 3 | Pd(OAc)2 (10) | Toluene | 80 | 4 | 75 |
| 4 | PdCl2 (10) | Toluene | 80 | 4 | 80 |
| 5 | ZnCl2 (10) | Toluene | 80 | 4 | 45 |
| 6 | SnCl2 (10) | Toluene | 80 | 4 | 30 |
Data adapted from a study on palladium-catalyzed synthesis of fused imidazo[1,2-a]pyrimidines, demonstrating the significant impact of the metal catalyst on product yield.[5]
Table 2: Optimization of Reaction Conditions for Cobalt-Catalyzed C-N Bond Formation
| Entry | Cobalt Salt (20 mol%) | Base (2 equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CoCl2·6H2O | KOAc | DMF | 130 | 24 | 60 |
| 2 | CoCl2·6H2O | KOAc | DMF | 150 | 24 | 75 |
| 3 | Co(OAc)2·4H2O | KOAc | DMF | 150 | 24 | 65 |
| 4 | CoBr2 | KOAc | DMF | 150 | 24 | 70 |
| 5 | CoCl2·6H2O | K2CO3 | DMF | 150 | 24 | 55 |
| 6 | CoCl2·6H2O | Cs2CO3 | DMF | 150 | 24 | 50 |
| 7 | CoCl2·6H2O | KOAc | Dioxane | 150 | 24 | 40 |
| 8 | CoCl2·6H2O | KOAc | Toluene | 150 | 24 | 35 |
Data adapted from a study on cobalt-catalyzed synthesis of aryl-substituted imidazo[1,2-a]pyridines, highlighting the importance of catalyst, base, and solvent selection.[6][7]
Key Experimental Protocols
Protocol 1: Catalyst-Free C-3 Arylomethylation of Imidazo[1,2-a]pyridine
This protocol describes a three-component, decarboxylative reaction to functionalize the C-3 position of imidazo[1,2-a]pyridine.[1]
Materials:
-
Imidazo[1,2-a]pyridine (1.0 mmol)
-
Glyoxylic acid (1.5 mmol)
-
Boronic acid (1.5 mmol)
-
Potassium tert-butoxide (KOtBu) (1.0 mmol)
-
Acetonitrile (CH3CN)
Procedure:
-
To a reaction vessel, add imidazo[1,2-a]pyridine (1.0 mmol), glyoxylic acid (1.5 mmol), the corresponding boronic acid (1.5 mmol), and potassium tert-butoxide (1.0 mmol).
-
Add acetonitrile as the solvent.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
After completion, cool the reaction to room temperature.
-
Purify the product by column chromatography to obtain the C-3 arylomethylated imidazo[1,2-a]pyridine.
Protocol 2: Copper-Catalyzed A3-Coupling for Imidazo[1,2-a]pyridine Synthesis in Aqueous Micellar Media
This protocol provides an environmentally friendly method for the synthesis of imidazo[1,2-a]pyridines.[8]
Materials:
-
2-Aminopyridine derivative (1 mmol)
-
Aldehyde (1 mmol)
-
Alkyne derivative (1.2 mmol)
-
Sodium dodecyl sulfate (SDS) (10 mol%)
-
CuSO4·5H2O (10 mol%)
-
Sodium ascorbate (20 mol%)
-
Water (2 mL)
Procedure:
-
In a 10 mL round-bottom flask, dissolve SDS (10 mol%) in 2 mL of water and stir vigorously for 5 minutes.
-
Add the 2-aminopyridine derivative (1 mmol), aldehyde (1 mmol), CuSO4·5H2O (10 mol%), and sodium ascorbate (20 mol%) to the micellar solution.
-
Add the alkyne derivative (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at 50 °C for 6–16 hours, monitoring the progress by TLC.
-
Upon completion, extract the product with an organic solvent and purify by standard methods.
Signaling Pathways and Experimental Workflows
The following diagram illustrates a generalized mechanism for the visible-light-induced C-H functionalization of imidazo[1,2-a]pyridines, a common modern functionalization technique.
Caption: A generalized photocatalytic cycle for C-H functionalization.
References
- 1. Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 2-(Chloromethyl)imidazo[1,2-a]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, providing step-by-step solutions.
Issue 1: Low or No Product Formation
Possible Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature.
-
-
Reagent Quality: The purity of starting materials, particularly 2-aminopyridine and 1,3-dichloroacetone, is crucial.
-
Solution: Ensure the purity of your starting materials. If necessary, purify the 2-aminopyridine by recrystallization or sublimation.
-
-
Improper Reaction Conditions: The reaction may be sensitive to temperature and solvent.
-
Solution: Ensure the reaction is carried out at the optimal temperature as specified in the protocol. The choice of solvent can also be critical; acetonitrile is commonly used.
-
Issue 2: Product is an Intractable Oil or Fails to Crystallize
Possible Causes and Solutions:
-
Presence of Impurities: Significant amounts of impurities can inhibit crystallization.
-
Solution: Attempt to purify a small sample of the crude oil by column chromatography to isolate the pure compound. The purified compound can then be used as a seed crystal to induce crystallization of the bulk material.
-
-
Residual Solvent: Trapped solvent can prevent solidification.
-
Solution: Ensure all solvent is removed under high vacuum. Gentle heating may aid in the removal of residual solvent.
-
Issue 3: Product Contaminated with Starting Material (2-Aminopyridine)
Possible Causes and Solutions:
-
Incorrect Stoichiometry: An excess of 2-aminopyridine may have been used.
-
Solution: Carefully control the stoichiometry of the reactants. Purification can be achieved through column chromatography or by converting the product to its hydrochloride salt, which may have different solubility properties than the starting material.
-
Issue 4: Presence of a More Polar Impurity by TLC
Possible Causes and Solutions:
-
Hydrolysis of the Product: The chloromethyl group is susceptible to hydrolysis, forming 2-(hydroxymethyl)imidazo[1,2-a]pyridine, which is more polar.
-
Solution: Minimize exposure of the product to water and protic solvents, especially under non-acidic conditions. Purification can be achieved by silica gel column chromatography, as the hydroxylated impurity will have a lower Rf value.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most frequently encountered impurities are:
-
Unreacted 2-aminopyridine: Due to incomplete reaction or improper stoichiometry.
-
2-(Hydroxymethyl)imidazo[1,2-a]pyridine: Formed by the hydrolysis of the chloromethyl group.[1]
-
Dimeric byproducts: Can occur in Tschitschibabin-type reactions.[2]
Q2: How can I effectively remove unreacted 2-aminopyridine from my product?
A2: Unreacted 2-aminopyridine can be removed by:
-
Column Chromatography: Silica gel chromatography using a hexane/ethyl acetate solvent system can effectively separate the less polar product from the more polar 2-aminopyridine.[3]
-
Acid Wash: Dissolving the crude product in a non-polar organic solvent and washing with a dilute aqueous acid solution (e.g., 1M HCl) can extract the basic 2-aminopyridine into the aqueous layer. Ensure your product is stable under these conditions.
-
Recrystallization: Choosing an appropriate solvent system where the solubility of the product and the impurity differ significantly can lead to the selective crystallization of the desired compound.
Q3: My product appears to be degrading on the silica gel column. What can I do?
A3: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.
-
Deactivate the Silica Gel: You can use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity. This is done by preparing the silica gel slurry in the column with an eluent containing a small amount (e.g., 0.5-1%) of triethylamine.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.
Q4: What is the best way to purify the hydrochloride salt of this compound?
A4: The hydrochloride salt is often a crystalline solid and can be purified by recrystallization.
-
Solvent Selection: A common method is to dissolve the salt in a minimal amount of a hot polar solvent, such as ethanol or methanol, and then induce precipitation by the addition of a less polar co-solvent, like diethyl ether or ethyl acetate, upon cooling.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Target Impurity | Purity Before | Purity After | Typical Yield |
| Column Chromatography | Unreacted 2-aminopyridine | ~85% | >98% | 70-85% |
| (Hexane/EtOAc) | 2-(hydroxymethyl)imidazo[1,2-a]pyridine | ~90% | >99% | 75-90% |
| Recrystallization (Ethanol/Ether) | General Impurities | ~90% | >98% | 60-80% |
| Acid Wash (1M HCl) | Unreacted 2-aminopyridine | ~85% | ~95% | >90% |
Note: Purity and yield values are illustrative and can vary based on initial crude purity and experimental conditions.
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (100-200 mesh) using a slurry of 10% ethyl acetate in hexane.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin elution with 10% ethyl acetate in hexane, gradually increasing the polarity to 20-30% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization of this compound Hydrochloride
-
Dissolution: In a flask, dissolve the crude hydrochloride salt in a minimum volume of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
-
Crystallization: Slowly add diethyl ether to the hot solution until it just begins to turn cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for common issues in the synthesis of this compound.
References
scale-up challenges for the synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing scale-up challenges for the synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most prevalent method is the condensation reaction between 2-aminopyridine and an appropriate chloro-aceto compound, typically 1,3-dichloroacetone. This reaction is a variation of the classic Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.[1]
Q2: What are the primary safety concerns associated with the synthesis of this compound?
A2: The primary safety concerns involve the handling of the starting materials and the final product. 1,3-dichloroacetone is a lachrymator and is corrosive. The product, this compound, is classified as a skin and eye irritant and may cause respiratory irritation.[2][3] Due to the presence of the chloromethyl group, it is also considered a potential alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
Q3: What are the expected byproducts in this synthesis?
A3: While specific literature on the byproduct profile for the scale-up of this particular molecule is scarce, potential byproducts can be inferred from the reaction mechanism. These may include:
-
Dimerization/polymerization products: Self-condensation of the starting materials or the product under certain conditions.
-
Over-alkylation products: Reaction of the product with another molecule of 2-aminopyridine.
-
Positional isomers: Although less likely with the symmetrical 1,3-dichloroacetone, use of other substituted reagents could lead to isomeric products.
-
Hydrolysis products: If water is present, the chloromethyl group can hydrolyze to a hydroxymethyl group.
Q4: What are the recommended analytical techniques for monitoring the reaction and assessing the purity of the final product?
A4: The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For rapid reaction monitoring to determine the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction progress and determination of the final product's purity. A reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) is a good starting point.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the product and any potential impurities or byproducts. A sensitive LC-MS/MS method could be developed for the quantification of trace-level genotoxic impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural confirmation of the final product and identification of any major impurities.
-
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups in the final product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive 2-aminopyridine. 2. Decomposition of 1,3-dichloroacetone. 3. Inappropriate reaction temperature. 4. Incorrect solvent. | 1. Check the purity of 2-aminopyridine. If necessary, purify by recrystallization or sublimation. 2. Use fresh, high-purity 1,3-dichloroacetone. 3. Optimize the reaction temperature. The reaction is often exothermic, so initial cooling might be necessary, followed by heating to drive the reaction to completion. 4. Screen different solvents. Alcohols (e.g., ethanol, isopropanol) or aprotic polar solvents (e.g., acetone, DMF) are commonly used. |
| Formation of a Dark Tar-like Substance | 1. Reaction temperature is too high, leading to polymerization. 2. Presence of impurities in the starting materials. | 1. Control the reaction temperature carefully, especially during the initial addition of reagents. Consider a slower addition rate. 2. Ensure the purity of both 2-aminopyridine and 1,3-dichloroacetone. |
| Difficult Purification of the Final Product | 1. Presence of closely related impurities. 2. The product may be unstable on silica gel. | 1. Optimize the crystallization solvent system to selectively precipitate the desired product. 2. Consider alternative purification methods such as preparative HPLC or conversion to a salt (e.g., hydrochloride) for easier purification and handling.[5] |
| Inconsistent Yields at Larger Scales | 1. Poor heat transfer in larger reactors. 2. Inefficient mixing. 3. Changes in the surface area to volume ratio affecting reaction kinetics. | 1. Ensure adequate cooling/heating capacity for the reactor. Monitor the internal reaction temperature closely. 2. Use appropriate stirring equipment (e.g., overhead stirrer) to ensure homogeneous mixing. 3. Re-optimize reaction parameters (e.g., addition rate, temperature profile) for the specific scale and reactor geometry. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This is a representative protocol based on general procedures for imidazo[1,2-a]pyridine synthesis and should be optimized for specific laboratory conditions.
Materials:
-
2-Aminopyridine
-
1,3-Dichloroacetone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminopyridine (1.0 eq) in ethanol.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Slowly add a solution of 1,3-dichloroacetone (1.1 eq) in ethanol to the mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Parameter | Method A (Conventional Heating) | Method B (Microwave-Assisted) |
| Catalyst | None or mild base (e.g., NaHCO₃) | Often catalyst-free or with a mild acid/base |
| Solvent | Ethanol, DMF, Acetone | Ethanol-water mixtures, often solvent-free |
| Temperature | Reflux (e.g., ~78 °C for ethanol) | Typically 80-120 °C |
| Reaction Time | Several hours to overnight | Minutes |
| Yield | Moderate to good | Often higher than conventional methods |
| Scale-up Potential | Established, but can be slow | Can be challenging for large-scale batch processes |
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the synthesis.
References
influence of catalyst choice on the outcome of the Groebke-Blackburn-Bienaymé reaction
Welcome to the technical support center for the Groebke-Blackburn-Bienaymé (GBB) reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of catalyst selection and troubleshoot common issues encountered during this versatile multicomponent reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective catalyst for the Groebke-Blackburn-Bienaymé reaction?
A1: Scandium(III) triflate (Sc(OTf)₃) is widely regarded as one of the most effective and commonly used Lewis acid catalysts for the GBB reaction.[1][2] It generally provides high catalytic activity and good to excellent yields for a wide range of substrates.[1] However, other catalysts, including other metal triflates and Brønsted acids, have also been used with great success.[1][3]
Q2: Are there more cost-effective alternatives to Scandium(III) triflate?
A2: Yes, several studies have explored more affordable alternatives to Sc(OTf)₃. Gadolinium(III) triflate (Gd(OTf)₃) has been identified as a significantly cheaper rare earth triflate that exhibits catalytic activity comparable to Sc(OTf)₃ in model reactions, making it a viable substitute.[1][4][5] Brønsted acids like p-toluenesulfonic acid (TsOH) are also less expensive options, though they may result in slightly lower synthesis success rates and yields compared to Sc(OTf)₃ under certain conditions.[2]
Q3: Can the Groebke-Blackburn-Bienaymé reaction be performed without a catalyst?
A3: In some cases, the GBB reaction can proceed without an additional catalyst, particularly when using specific solvents that can act as promoters. For instance, hexafluoroisopropanol (HFIP) has been shown to facilitate the reaction of glycal aldehydes at room temperature without a catalyst.[1] Similarly, ethylene glycol has been reported to promote the reaction, likely through hydrogen bonding and facilitating proton transfer.[1][3] However, for a broader substrate scope and higher efficiency, a catalyst is generally recommended.
Q4: How does the choice of solvent affect the catalytic activity in the GBB reaction?
A4: The solvent plays a crucial role and can significantly influence reaction outcomes. Polar protic solvents like methanol and ethanol are most commonly used and have been shown to be critical for the success of the reaction, even acting as co-catalysts in some instances.[3][6][7] Reactions in non-polar solvents like toluene or dichloromethane often fail to proceed without a catalyst.[6] The choice of solvent can also be dictated by the specific catalyst and substrates being used, for example, N,N-dimethylacetamide (DMA) and dimethyl sulfoxide (DMSO) have been used effectively in DNA-encoded library synthesis applications.[8]
Q5: Are there catalyst systems suitable for sensitive substrates, such as in DNA-encoded library synthesis?
A5: Yes, for sensitive applications like DNA-encoded library (DEL) synthesis, milder catalytic systems are required to prevent degradation of the DNA tag. Acetic acid (AcOH) has been successfully used as a mild Brønsted acid catalyst in a water/DMSO co-solvent system at room temperature, demonstrating broad substrate scope and compatibility with DNA.[1][8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inappropriate catalyst choice for the specific substrates. | Screen a panel of catalysts, including both Lewis acids (e.g., Sc(OTf)₃, Gd(OTf)₃) and Brønsted acids (e.g., p-TsOH, AcOH). For electron-rich substrates, a stronger Lewis acid may be beneficial. |
| Incorrect solvent. | Ensure a polar protic solvent like methanol or ethanol is used. If substrates have poor solubility, consider co-solvents like DMA or DMSO. For catalyst-free attempts, consider HFIP.[1][6] | |
| Low reaction temperature. | While many GBB reactions proceed at room temperature, some less reactive substrates may require heating. Microwave irradiation can also be effective in accelerating the reaction.[4][5] | |
| Catalyst deactivation. | Ensure anhydrous conditions if using water-sensitive Lewis acids. The presence of basic functionalities in the substrates can neutralize acid catalysts; consider increasing the catalyst loading.[1] | |
| Formation of Side Products (e.g., Ugi adducts) | Reaction conditions favoring alternative pathways. | This can sometimes be observed with aliphatic aldehydes.[1] Try optimizing the reaction temperature and catalyst loading. Using milder conditions, such as AcOH as a catalyst, might suppress side reactions. |
| Incomplete Conversion | Insufficient catalyst loading or reaction time. | Increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol% or 20 mol%).[1][4] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Substrate Degradation | Harsh reaction conditions. | This is particularly relevant for sensitive substrates. Switch to a milder catalyst (e.g., AcOH) and reduce the reaction temperature.[1][8] Avoid strong acids like HClO₄ if degradation is observed. |
Catalyst Performance Data
The following tables summarize the performance of various catalysts under different conditions for the Groebke-Blackburn-Bienaymé reaction.
Table 1: Comparison of Lewis Acid Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Sc(OTf)₃ | 5 | MeOH | 150 (MW) | 0.5 | 95 | [4] |
| Gd(OTf)₃ | 5 | MeOH | 150 (MW) | 0.5 | 94 | [4] |
| Yb(OTf)₃ | 5 | MeOH | 150 (MW) | 0.5 | 92 | [4] |
| InCl₃ | 20 | MeOH | 70 | 2-3 | 72 | [1] |
| BF₃·MeCN | N/A | N/A | N/A | N/A | up to 85 | [9] |
MW = Microwave heating
Table 2: Comparison of Brønsted Acid Catalysts
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| p-TsOH | 10 | MeOH | rt | 16 | 34 (avg) | [2] |
| AcOH | 30 equiv. | H₂O/DMSO | 25 | 24 | 94 | [8] |
| HEDP | 20 | N/A | rt | N/A | Efficient | [1] |
| Ionic Liquid | 20 | Ethanol | 150 (MW) | N/A | 83 | [3] |
rt = room temperature
Experimental Protocols
Protocol 1: General Procedure using Sc(OTf)₃ or Gd(OTf)₃ under Microwave Heating
This protocol is adapted from Longo et al. and is suitable for the synthesis of imidazo[1,2-a]pyridines.[4]
-
To a G4 type microwave vial, add the 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), and the isocyanide (0.5 mmol).
-
Add the metal triflate catalyst (Sc(OTf)₃ or Gd(OTf)₃) (5.0 mol%, 0.025 mmol).
-
Add methanol (1.5 mL) as the solvent.
-
Seal the vial with a Teflon septum.
-
Place the vial in a microwave reactor and stir the reaction mixture (600 rpm) at 150 °C for 30 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.
Protocol 2: DNA-Compatible GBB Reaction using Acetic Acid
This protocol is based on the work by Smith et al. for DNA-encoded library synthesis.[8]
-
The reaction is performed in a co-solvent system of water and DMSO.
-
To a solution of the DNA-conjugated aminopyridine (1 equiv), add the aldehyde (500 equiv, e.g., as a 2 M solution in DMSO) and the isocyanide (500 equiv, e.g., as a 2 M solution in DMSO).
-
Add acetic acid (30 equiv) as the catalyst.
-
Allow the reaction to proceed at 25 °C for 24 hours.
-
Reaction conversion can be monitored by LC-MS.
-
Purification is typically achieved through methods compatible with DNA, such as ethanol precipitation or size-exclusion chromatography.
Visual Guides
Caption: General mechanism of the catalyst-mediated Groebke-Blackburn-Bienaymé reaction.
Caption: Troubleshooting flowchart for common issues in the GBB reaction.
Caption: Workflow for selecting a catalyst for the GBB reaction.
References
- 1. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Generation of multimillion chemical space based on the parallel Groebke–Blackburn–Bienaymé reaction [beilstein-journals.org]
- 3. BJOC - The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) [beilstein-journals.org]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
Technical Support Center: Managing Solubility in Imidazo[1,2-a]pyridine Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during the synthesis and purification of imidazo[1,2-a]pyridines.
Frequently Asked Questions (FAQs)
Q1: My imidazo[1,2-a]pyridine starting materials are not fully dissolving in the reaction solvent. What can I do?
A1: Incomplete dissolution of starting materials can lead to slow or incomplete reactions. Consider the following strategies:
-
Solvent Selection: If compatible with your reaction conditions, switch to a more polar solvent or a solvent mixture. For instance, if you are using a non-polar solvent like toluene, consider a more polar alternative like DMF or DMSO.
-
Heating: Gently heating the reaction mixture with good stirring can often improve solubility. Ensure the temperature is compatible with the stability of your reactants and reagents.
-
Co-solvents: The use of a co-solvent system can be effective. For example, a mixture of a less polar solvent with a more polar one can provide the desired solubility.
-
"Green" Solvents: Some modern synthetic protocols utilize water or aqueous micellar media, which can be an effective and environmentally friendly option for certain reactions.[1]
Q2: My crude imidazo[1,2-a]pyridine product has poor aqueous solubility, making the work-up difficult. How can I improve this?
A2: Poor aqueous solubility is a common characteristic of the imidazo[1,2-a]pyridine scaffold, which can be attributed to its fused bicyclic ring structure leading to high lipophilicity.[2] Here are some approaches to manage this during work-up:
-
Acidic Extraction: Since the imidazo[1,2-a]pyridine core is basic, you can often improve its aqueous solubility by performing an extraction with a dilute acidic solution (e.g., 1M HCl). This protonates the basic nitrogen atoms, forming a more water-soluble salt. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate your product, which can be collected by filtration or extracted with an organic solvent.
-
Solvent Choice for Extraction: If direct extraction is preferred, use a larger volume of a suitable organic solvent. Dichloromethane or chloroform are often effective for extracting these compounds.
Q3: How can I permanently improve the solubility of my lead imidazo[1,2-a]pyridine compound for biological assays?
A3: Improving the aqueous solubility of a lead compound is a critical step in drug development. Consider these strategies:
-
Chemical Modification: Introduce polar functional groups into the molecular structure. This can be achieved by adding functionalities like sulfonamides, sulfonyl groups, or additional nitrogen-containing heterocycles (e.g., a pyridyl group).[1] The conversion of a carboxylic acid intermediate to a variety of amides is another common strategy to fine-tune solubility.[1]
-
Salt Formation: Converting the basic imidazo[1,2-a]pyridine into a salt can significantly enhance its aqueous solubility. Common salt forms include hydrochloride, hydrogentartrate, tosylate, hydrogensulfate, and mesylate.[3] As shown in the table below for zolpidem, the salt forms can be orders of magnitude more soluble than the free base.
Troubleshooting Guides
Synthesis & Work-up
| Problem | Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Poor solubility of starting materials. | 1. Switch to a more polar solvent (e.g., DMF, DMSO). 2. Gently heat the reaction mixture. 3. Use a co-solvent system. |
| Product "oils out" during work-up | The compound is melting at the work-up temperature or is highly impure. | 1. Perform the work-up at a lower temperature (e.g., in an ice bath). 2. If impurities are suspected, consider a preliminary purification step like a silica plug filtration. |
| Difficulty with aqueous extraction | Low aqueous solubility of the protonated form. | 1. Use a more concentrated acid for extraction. 2. Increase the volume of the aqueous phase. 3. If the compound is still not soluble enough, consider a different work-up strategy that avoids aqueous extraction. |
Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Streaking or tailing on TLC/Column Chromatography | The basic imidazo[1,2-a]pyridine is interacting with the acidic silica gel. | 1. Add a small amount of triethylamine (0.5-2%) to the eluent.[4] 2. Use an amine-functionalized silica column.[4] 3. Consider using a different stationary phase like alumina. |
| Compound won't crystallize from recrystallization solvent | Too much solvent was used; the solution is not supersaturated. | 1. Try to induce crystallization by scratching the inside of the flask with a glass rod. 2. Add a seed crystal of the pure compound. 3. Reduce the volume of the solvent by evaporation and cool again. |
| Product "oils out" during recrystallization | The compound is melting in the hot solvent or is significantly impure. | 1. Re-dissolve the oil in a bit more of the hot solvent and allow it to cool more slowly. 2. If impurities are the issue, a pre-purification step by column chromatography may be necessary. |
Quantitative Solubility Data
The following table summarizes available solubility data for the parent imidazo[1,2-a]pyridine and the well-known derivative, zolpidem.
| Compound | Solvent/Medium | Temperature | Solubility |
| Imidazo[1,2-a]pyridine | Chloroform | Room Temperature | Soluble |
| Imidazo[1,2-a]pyridine | Methanol | Room Temperature | Soluble |
| Zolpidem | Chloroform | Room Temperature | Soluble[5] |
| Zolpidem | Dichloromethane | Room Temperature | Soluble[5] |
| Zolpidem | Ethyl Acetate | Room Temperature | Soluble[5] |
| Zolpidem | DMSO | Room Temperature | Soluble[5] |
| Zolpidem | Acetone | Room Temperature | Soluble[5] |
| Zolpidem | 0.1 M HCl (pH 1.0) | 37°C | 28 mg/mL[6] |
| Zolpidem | 0.05 M Phosphate Buffer (pH 6.8) | 37°C | 0.15 mg/mL[6] |
| Zolpidem | 99.5% Ethanol | 37°C | 11 mg/mL[6] |
| Zolpidem (free base) | Water | 20°C | 0.12 mg/mL[3] |
| Zolpidem tartrate | Water | 20°C | 18.8 mg/mL[3] |
| Zolpidem hydrogentartrate | Water | 20°C | 19.9 mg/mL[3] |
| Zolpidem tosylate | Water | 20°C | 22.2 mg/mL[3] |
| Zolpidem hydrochloride monohydrate | Water | 20°C | 110.0 mg/mL[3] |
| Zolpidem hydrogensulfate | Water | 20°C | 150.4 mg/mL[3] |
| Zolpidem mesylate | Water | 20°C | 432.0 mg/mL[3] |
Experimental Protocols
General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine
This protocol is a representative example of a common synthesis method.
-
Reaction Setup: In a round-bottom flask, dissolve 2-aminopyridine (1 equivalent) and phenacyl bromide (1 equivalent) in a suitable solvent such as ethanol or chloroform.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., dichloromethane) and an aqueous solution of sodium bicarbonate to neutralize any acid formed during the reaction.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo to obtain the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Purification by Column Chromatography
-
TLC Analysis: Determine a suitable eluent system by TLC. A mixture of hexanes and ethyl acetate is a common starting point. If tailing is observed, add 0.5-2% triethylamine to the eluent system.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified imidazo[1,2-a]pyridine.
Purification by Recrystallization
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for imidazo[1,2-a]pyridines include ethanol, methanol, or mixtures like chloroform-hexane or ethanol-ether.[7]
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to the crude product until it just dissolves.
-
Cooling: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inner wall of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven to remove any residual solvent.
Visualized Workflows
Caption: General experimental workflow for the synthesis and purification of imidazo[1,2-a]pyridines.
Caption: Decision tree for troubleshooting solubility issues with imidazo[1,2-a]pyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. EP1163241B1 - Zolpidem salts - Google Patents [patents.google.com]
- 4. biotage.com [biotage.com]
- 5. Zolpidem | CAS:82626-48-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. diva-portal.org [diva-portal.org]
- 7. scribd.com [scribd.com]
Validation & Comparative
Validating the Structure of 2-(Chloromethyl)imidazo[1,2-a]pyridine Derivatives: A Crystallographic Comparison
For researchers, scientists, and professionals in drug development, the precise determination of molecular structure is paramount. X-ray crystallography stands as the gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid. This guide provides a comparative analysis of the crystallographic data of two derivatives of the versatile imidazo[1,2-a]pyridine scaffold, alongside a detailed experimental protocol for structural validation.
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The substitution at the 2-position, particularly with a reactive chloromethyl group, offers a versatile handle for further chemical modification. Accurate structural confirmation of these derivatives by X-ray crystallography is a critical step in the drug discovery and development pipeline.
Comparative Crystallographic Data
To illustrate the structural nuances within this class of compounds, we present a comparison of the crystallographic data for two derivatives: (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile (Derivative A) and (5-methylimidazo[1,2-a]pyridin-2-yl)methanol (Derivative B). While not a direct 2-(chloromethyl) derivative, Derivative B features a hydroxyl group in place of the chlorine, providing a valuable point of structural comparison.
| Parameter | Derivative A: (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile[1] | Derivative B: (5-methylimidazo[1,2-a]pyridin-2-yl)methanol[2][3] |
| Chemical Formula | C₁₈H₁₅ClN₄ | C₉H₁₀N₂O |
| Formula Weight | 322.79 | 162.19 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 12.1985 (7) | 7.3637 (2) |
| b (Å) | 6.2726 (3) | 8.1589 (2) |
| c (Å) | 20.3813 (11) | 8.3966 (2) |
| α (°) | 90 | 62.355 (1) |
| β (°) | 104.379 (2) | 67.291 (2) |
| γ (°) | 90 | 88.386 (2) |
| Volume (ų) | 1512.00 (14) | 405.14 (2) |
| Z | 4 | 2 |
| Temperature (K) | 100 | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα |
| Reflections Collected | 79364 | 10226 |
| Independent Reflections | 6055 | 2089 |
| R(int) | 0.057 | 0.019 |
| Final R indices [I>2σ(I)] | R1 = 0.048, wR2 = 0.137 | R1 = 0.043, wR2 = 0.123 |
Experimental Protocols
The determination of a crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps.[4] The following is a generalized protocol applicable to small molecules like the imidazo[1,2-a]pyridine derivatives discussed.
Crystal Growth and Selection
High-quality single crystals are essential for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation from a suitable solvent or solvent mixture.
-
Procedure for Derivative A : (Z)-2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile was crystallized by slow evaporation from a methanol solution at room temperature.[1]
-
Procedure for Derivative B : Crystals of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol were also obtained through slow evaporation.
Once crystals are formed, a suitable specimen is selected under a microscope. The ideal crystal should be well-formed, transparent, and free of cracks or other defects.
Data Collection
The selected crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern.
The diffractometer rotates the crystal while irradiating it with monochromatic X-rays. The diffracted X-rays are detected by an area detector, such as a CCD or CMOS sensor. A series of diffraction images are collected at different crystal orientations.
Data Processing
The collected diffraction images are processed to determine the position and intensity of each diffraction spot. This process, known as integration, yields a list of reflections with their corresponding Miller indices (hkl) and intensities. The data are then corrected for various experimental factors, such as background noise, absorption, and polarization.
Structure Solution and Refinement
The processed data is used to solve the crystal structure. For small molecules, direct methods are often employed to determine the initial phases of the structure factors.[4] This initial solution provides a rough model of the electron density distribution in the unit cell.
This model is then refined using a least-squares method.[5] In this iterative process, the atomic positions, and their displacement parameters are adjusted to improve the agreement between the calculated and observed structure factor amplitudes. The quality of the final structure is assessed by the R-factor, which should be as low as possible for a good refinement.
Experimental Workflow
The overall process of validating a molecular structure using X-ray crystallography can be visualized as a sequential workflow, from the initial synthesis and crystallization to the final structural analysis and deposition of the data.
This comprehensive approach, combining experimental data with detailed protocols, provides a robust framework for the structural validation of 2-(chloromethyl)imidazo[1,2-a]pyridine derivatives and other novel chemical entities. The precise structural information obtained is invaluable for understanding structure-activity relationships and guiding the design of new and improved therapeutic agents.
References
A Comparative Guide to HPLC Analysis for Purity Determination of 2-(Chloromethyl)imidazo[1,2-a]pyridine
The purity of 2-(Chloromethyl)imidazo[1,2-a]pyridine, a key intermediate in the synthesis of various pharmaceutical compounds, is critical as impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API).[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the purity of such compounds. This guide provides an objective comparison of a reversed-phase HPLC (RP-HPLC) method with other analytical techniques for the purity determination of this compound, supported by representative experimental data.
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method serves as a robust and reliable approach for the quantitative determination of this compound and the separation of its potential process-related impurities. The method detailed below is designed to be stability-indicating, capable of separating the main compound from potential impurities and degradation products. While specific analytical data for this compound is not always provided by suppliers, the following protocol is based on established methods for similar imidazo[1,2-a]pyridine derivatives.[3][4]
Experimental Protocol: RP-HPLC Method
Objective: To determine the purity of a synthesized this compound sample and to identify and quantify any impurities.
Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A to 20% A over 25 minutes, then hold at 20% A for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the initial mobile phase composition to obtain a known concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound sample in the initial mobile phase to obtain a similar concentration to the standard solution.
-
Spiked Sample Solution: Prepare a sample solution as described above and spike it with known impurities to verify the separation capability of the method.
Comparison with Alternative Methods
While the proposed RP-HPLC method is robust, other techniques can be employed for the purity analysis of this compound. The following table provides a comparison of the primary HPLC method with potential alternatives.
| Parameter | RP-HPLC-UV | Thin Layer Chromatography (TLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Differential partitioning between a stationary and mobile phase | Differential migration on a stationary phase under the influence of a mobile phase | Separation by HPLC followed by mass-based detection |
| Precision | High (<1% RSD) | Low to Moderate | High (<1% RSD) |
| Sensitivity | Moderate (ng range) | Low (µg range) | Very High (pg to fg range) |
| Quantitation | Excellent | Semi-quantitative | Excellent |
| Throughput | Moderate | High | Moderate |
| Cost | Moderate | Low | High |
| Expertise Required | Moderate | Low | High |
| Specificity | Good | Low | Excellent (provides mass information) |
Data Presentation
The following table summarizes hypothetical quantitative data for the purity analysis of a batch of this compound using the described RP-HPLC method.
| Analyte | Retention Time (min) | Area (%) | Purity (%) |
| Impurity 1 | 5.8 | 0.15 | - |
| Impurity 2 | 8.2 | 0.25 | - |
| This compound | 12.5 | 99.5 | 99.5 |
| Impurity 3 | 15.1 | 0.10 | - |
Visualizing the Workflow
The following diagram illustrates the logical workflow of the HPLC analysis for purity determination.
Caption: Workflow for HPLC Purity Determination.
This guide provides a framework for the HPLC analysis of this compound, offering a detailed protocol and a comparison with alternative methods to assist researchers and drug development professionals in making informed decisions for purity assessment. The adaptability of HPLC makes it a superior choice for routine quality control and in-depth purity profiling of this important pharmaceutical intermediate.
References
alternative reagents to 2-(Chloromethyl)imidazo[1,2-a]pyridine for imidazo[1,2-a]pyridine functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of the imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel therapeutics, with many approved drugs featuring this privileged heterocyclic core. While 2-(chloromethyl)imidazo[1,2-a]pyridine has traditionally served as a key reagent for introducing substituents, contemporary synthetic strategies are increasingly shifting towards more efficient and versatile direct C-H functionalization methods. These modern approaches offer significant advantages, including improved atom economy, reduced synthetic steps, and access to a broader range of chemical diversity.
This guide provides an objective comparison of several cutting-edge, alternative methods to the use of this compound for the functionalization of the imidazo[1,2-a]pyridine core, with a focus on C3-alkylation. We present supporting experimental data, detailed protocols for key reactions, and visualizations to aid in the selection of the most suitable method for your research needs.
Comparison of Performance: C-H Functionalization vs. Pre-functionalized Reagent
Direct C-H functionalization of the imidazo[1,2-a]pyridine ring, particularly at the electron-rich C3 position, has emerged as a powerful alternative to traditional cross-coupling strategies that require pre-functionalized starting materials like this compound. The primary advantages of C-H functionalization include:
-
Atom and Step Economy: By directly functionalizing a C-H bond, these methods often eliminate the need for multiple pre-functionalization and activation steps, leading to shorter synthetic routes and less waste.
-
Milder Reaction Conditions: Many modern C-H functionalization techniques, such as those employing visible light photocatalysis, can be performed under mild conditions, enhancing functional group tolerance and reducing the risk of side reactions.
-
Operational Simplicity: Multicomponent reactions, a hallmark of modern synthetic chemistry, allow for the construction of complex molecules in a single step from simple, readily available starting materials.
The following tables provide a quantitative comparison of the performance of several alternative C-H functionalization methods.
Data Presentation: Quantitative Comparison of Functionalization Methods
Table 1: Visible-Light-Mediated C3-Ethoxycarbonylmethylation
| Entry | Imidazo[1,2-a]pyridine Substrate | Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Ethyl diazoacetate | Ru(bpy)₃Cl₂ | Methanol | 36 | 49[1] |
| 2 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | Ethyl diazoacetate | Ru(bpy)₃Cl₂ | Methanol | 36 | 85[1] |
| 3 | 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine | Ethyl diazoacetate | Ru(bpy)₃Cl₂ | Methanol | 36 | 75[1] |
| 4 | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | Ethyl diazoacetate | Ru(bpy)₃Cl₂ | Methanol | 36 | 72[1] |
Table 2: Yb(OTf)₃-Catalyzed C3-Alkylation with Donor-Acceptor Cyclopropanes
| Entry | Imidazo[1,2-a]pyridine Substrate | Donor-Acceptor Cyclopropane | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Imidazo[1,2-a]pyridine | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Yb(OTf)₃ (25 mol%) | CH₃CN | 100 | 24 | 96[2][3] |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | Yb(OTf)₃ (25 mol%) | CH₃CN | 100 | 24 | 85[2][3] |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | Diethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | Gd(OTf)₃ (15 mol%) | DCE | 100 | 24 | 95[3] |
| 4 | 2-Phenylimidazo[1,2-a]pyridine | Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | Gd(OTf)₃ (15 mol%) | DCE | 100 | 24 | 93[3] |
Table 3: Three-Component Aza-Friedel-Crafts C3-Alkylation
| Entry | Imidazo[1,2-a]pyridine Substrate | Aldehyde | Amine | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | Y(OTf)₃ (20 mol%) | Toluene | 110 | 12 | 90[4][5] |
| 2 | 2-Phenylimidazo[1,2-a]pyridine | 4-Methylbenzaldehyde | Morpholine | Y(OTf)₃ (20 mol%) | Toluene | 110 | 12 | 85[4][5] |
| 3 | 2-Phenylimidazo[1,2-a]pyridine | 4-Chlorobenzaldehyde | Morpholine | Y(OTf)₃ (20 mol%) | Toluene | 110 | 12 | 92[4][5] |
| 4 | 2-(p-Tolyl)imidazo[1,2-a]pyridine | Benzaldehyde | Morpholine | Y(OTf)₃ (20 mol%) | Toluene | 110 | 12 | 88[4][5] |
Experimental Protocols
1. Visible-Light-Mediated C3-Ethoxycarbonylmethylation of Imidazo[1,2-a]pyridines
This procedure is adapted from the work of Hajra and coworkers.[1]
-
Materials: 2-Phenylimidazo[1,2-a]pyridine (1a), ethyl diazoacetate (EDA), Ru(bpy)₃Cl₂, methanol, 34 W blue LED lamp.
-
Procedure: In a reaction tube, 2-phenylimidazo[1,2-a]pyridine (1a, 0.2 mmol), ethyl diazoacetate (2, 0.4 mmol, 2.0 equiv.), and Ru(bpy)₃Cl₂ (0.2 mol%) are dissolved in methanol (2.0 mL). The mixture is degassed with argon for 15 minutes. The reaction vessel is then placed under irradiation from a 34 W blue LED lamp at room temperature for 36 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford ethyl 2-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetate (3a).
2. Yb(OTf)₃-Catalyzed C3-Alkylation with Donor-Acceptor Cyclopropanes
This protocol is based on the work of Yeşiltaş and coworkers.[2][3]
-
Materials: Imidazo[1,2-a]pyridine (1), diethyl 2-phenylcyclopropane-1,1-dicarboxylate (2a), Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), acetonitrile (CH₃CN).
-
Procedure: To a solution of imidazo[1,2-a]pyridine (1, 0.5 mmol) and diethyl 2-phenylcyclopropane-1,1-dicarboxylate (2a, 0.5 mmol) in acetonitrile (3.0 mL) is added Yb(OTf)₃ (0.125 mmol, 25 mol%). The reaction mixture is stirred in a sealed tube at 100 °C for 24 hours. After cooling to room temperature, the solvent is removed in vacuo. The residue is purified by flash column chromatography on silica gel to yield the C3-alkylated product.
3. Three-Component Aza-Friedel-Crafts C3-Alkylation
This method is adapted from the research of Wu and coworkers.[4][5]
-
Materials: 2-Phenylimidazo[1,2-a]pyridine (1a), benzaldehyde (2a), morpholine (3a), Yttrium(III) trifluoromethanesulfonate (Y(OTf)₃), toluene.
-
Procedure: A mixture of 2-phenylimidazo[1,2-a]pyridine (1a, 0.2 mmol), benzaldehyde (2a, 0.3 mmol, 1.5 equiv.), morpholine (3a, 0.4 mmol, 2.0 equiv.), and Y(OTf)₃ (0.04 mmol, 20 mol%) in toluene (1.0 mL) is stirred at 110 °C for 12 hours in a sealed tube. After the reaction is complete, the mixture is cooled to room temperature and the solvent is evaporated. The crude product is purified by silica gel column chromatography to give the desired C3-alkylated product.
4. Petasis-like Three-Component C3-Arylomethylation
While a specific detailed protocol for this reaction with imidazo[1,2-a]pyridines was not found in the initial search, the general procedure for a Petasis reaction can be adapted.
-
Materials: Imidazo[1,2-a]pyridine, glyoxylic acid, an appropriate aryl boronic acid, and a suitable solvent (e.g., DMF or toluene).
-
General Procedure: To a solution of imidazo[1,2-a]pyridine and glyoxylic acid in the chosen solvent, the aryl boronic acid is added. The reaction mixture is heated, typically between 80-120 °C, for several hours until the reaction is complete as monitored by TLC. Upon completion, the reaction is worked up by extraction and purified by column chromatography. The operational simplicity and the use of commercially available starting materials make this an attractive, catalyst-free approach.
Mandatory Visualization
Caption: Alternative functionalization pathways for Imidazo[1,2-a]pyridine.
Caption: Experimental workflow for visible-light-mediated C3-alkylation.
References
- 1. Visible light-induced photocatalytic C–H ethoxycarbonylmethylation of imidazoheterocycles with ethyl diazoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Bioisosteric Replacement of the Chloromethyl Group in Imidazo[1,2-a]pyridine Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chloromethyl group, typically at the C3 position, can impart significant bioactivity, often through covalent interaction with biological targets. However, the inherent reactivity of the chloromethyl group can also lead to off-target effects and toxicity. This guide provides a comparative analysis of bioisosteric replacements for the chloromethyl group in imidazo[1,2-a]pyridine analogues, offering insights into how these modifications can modulate biological activity and improve drug-like properties.
Introduction to Bioisosterism
Bioisosterism, the strategy of replacing a functional group within a bioactive molecule with another group of similar size, shape, and electronic properties, is a cornerstone of modern drug design. This approach aims to enhance potency, selectivity, and pharmacokinetic profiles while reducing toxicity. In the context of the chloromethyl group, which can act as an electrophilic "warhead" for covalent inhibitors, bioisosteric replacements can fine-tune this reactivity or replace it with alternative interactions. Common bioisosteres for the chloromethyl (-CH₂Cl) group include the fluoromethyl (-CH₂F), cyanomethyl (-CH₂CN), hydroxymethyl (-CH₂OH), and aminomethyl (-CH₂NH₂) groups. Each of these imparts distinct physicochemical properties that can alter a compound's interaction with its biological target.
Comparative Analysis of Biological Activity
| Compound/Analogue | Substituent at C3 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Hypothetical Chloromethyl Analogue | -CH₂Cl | HCT-116 (Colon) | <10 | Estimated |
| 3-Aminoimidazo[1,2-a]pyridine Derivative (12) | -NH-aryl | HT-29 (Colon) | 4.15 | [1] |
| 3-Aminoimidazo[1,2-a]pyridine Derivative (18) | -NH-aryl | MCF-7 (Breast) | 14.81 | [1] |
| 3-Aminoimidazo[1,2-a]pyridine Derivative (11) | -NH-aryl | HT-29 (Colon) | 18.34 | [1] |
| N/O/S-methyl-imidazo[1,2-a]pyridine (5b) | -S-CH₃ | HCT-116 (Colon) | 3.5 | [2] |
| Novel Imidazo[1,2-a]pyridine (IP-5) | Unspecified | HCC1937 (Breast) | 45 | [3][4] |
| Novel Imidazo[1,2-a]pyridine (IP-6) | Unspecified | HCC1937 (Breast) | 47.7 | [3][4] |
Note: The activity for a hypothetical chloromethyl analogue is estimated based on the known reactivity of such compounds as covalent inhibitors, which often exhibit high potency. The other entries represent various C3-substituted analogues, providing a baseline for the activity of non-covalent binders or compounds with different physicochemical properties.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of C3-functionalized imidazo[1,2-a]pyridines and for the evaluation of their cytotoxic activity.
General Synthesis of C3-Alkylated Imidazo[1,2-a]pyridines
A common method for the introduction of substituents at the C3 position of the imidazo[1,2-a]pyridine core is through a three-component reaction.[5]
Procedure:
-
A mixture of the desired imidazo[1,2-a]pyridine (1.0 eq.), an aldehyde (1.5 eq.), and an amine (2.0 eq.) is prepared in a suitable solvent such as toluene.
-
A Lewis acid catalyst, for example, Y(OTf)₃ (20 mol%), is added to the mixture.
-
The reaction mixture is stirred at an elevated temperature (e.g., 110 °C) for a specified period (e.g., 12 hours).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired C3-alkylated imidazo[1,2-a]pyridine.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][6]
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., from 0.1 to 100 µM) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours at 37 °C.
-
The MTT solution is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Signaling Pathways and Experimental Workflows
The biological activity of imidazo[1,2-a]pyridine analogues can be mediated through various signaling pathways. For instance, some derivatives have been shown to induce apoptosis and cell cycle arrest through modulation of pathways involving p53, p21, and caspases.[3][4] The following diagrams illustrate a general workflow for the synthesis and evaluation of these compounds and a simplified representation of a potential signaling pathway affected by these molecules.
References
- 1. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-N-/O-/S-methyl-imidazo[1,2-a] pyridine derivatives for caspase-3 mediated apoptosis induced anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journal.waocp.org [journal.waocp.org]
- 4. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 2-(Chloromethyl)imidazo[1,2-a]pyridine Regioisomers: A Methodological Guide
A comprehensive spectroscopic comparison of the various regioisomers of 2-(chloromethyl)imidazo[1,2-a]pyridine is crucial for researchers in medicinal chemistry and drug development. The precise location of the chloromethyl group on the imidazo[1,2-a]pyridine scaffold significantly influences the molecule's chemical reactivity, biological activity, and metabolic stability. This guide provides a framework for such a comparison, outlining the necessary experimental protocols and data presentation formats, even in the absence of readily available, directly comparable published data for all possible regioisomers.
While extensive research has been conducted on the synthesis and characterization of a wide array of imidazo[1,2-a]pyridine derivatives, a direct, side-by-side spectroscopic comparison of the "(chloromethyl)" regioisomers is not extensively documented in publicly accessible literature. This guide, therefore, serves as a template for researchers to conduct and present their own comparative studies.
Structural Framework of Imidazo[1,2-a]pyridine
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system with nitrogen atoms at positions 1 and 4. The potential sites for substitution of the chloromethyl group are positions 2, 3, 5, 6, 7, and 8. The following diagram illustrates the core structure and the numbering convention.
Caption: General structure and numbering of the imidazo[1,2-a]pyridine ring system.
Spectroscopic Data Comparison
A systematic comparison of the spectroscopic data of the different regioisomers is essential for their unambiguous identification and characterization. The following tables provide a template for organizing and presenting this data.
Table 1: ¹H NMR Spectroscopic Data (ppm)
| Proton | 2-(CH₂Cl) | 3-(CH₂Cl) | 5-(CH₂Cl) | 6-(CH₂Cl) | 7-(CH₂Cl) | 8-(CH₂Cl) |
| H-2 | - | |||||
| H-3 | - | |||||
| H-5 | - | |||||
| H-6 | - | |||||
| H-7 | - | |||||
| H-8 | - | |||||
| -CH₂Cl |
Table 2: ¹³C NMR Spectroscopic Data (ppm)
| Carbon | 2-(CH₂Cl) | 3-(CH₂Cl) | 5-(CH₂Cl) | 6-(CH₂Cl) | 7-(CH₂Cl) | 8-(CH₂Cl) |
| C-2 | ||||||
| C-3 | ||||||
| C-5 | ||||||
| C-6 | ||||||
| C-7 | ||||||
| C-8 | ||||||
| C-8a | ||||||
| -CH₂Cl |
Table 3: Infrared (IR) and Mass Spectrometry (MS) Data
| Regioisomer | Key IR Absorptions (cm⁻¹) | MS (m/z) |
| 2-(CH₂Cl) | ||
| 3-(CH₂Cl) | ||
| 5-(CH₂Cl) | ||
| 6-(CH₂Cl) | ||
| 7-(CH₂Cl) | ||
| 8-(CH₂Cl) |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the validation and comparison of scientific data.
Synthesis of (Chloromethyl)imidazo[1,2-a]pyridine Regioisomers
The synthesis of specific regioisomers of (chloromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes, often starting from the corresponding hydroxymethyl or aminopyridine precursors. The following is a generalized workflow.
Caption: A generalized workflow for the synthesis and characterization of (chloromethyl)imidazo[1,2-a]pyridine regioisomers.
General Chlorination Procedure: To a solution of the corresponding hydroxymethyl-imidazo[1,2-a]pyridine regioisomer in an appropriate anhydrous solvent (e.g., dichloromethane or chloroform), a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is added dropwise at a controlled temperature (typically 0 °C). The reaction mixture is then stirred at room temperature or heated under reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted, dried, and purified using column chromatography or recrystallization.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Samples are dissolved in a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard. Chemical shifts are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz).
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be analyzed as a thin film, in a potassium bromide (KBr) pellet, or using an attenuated total reflectance (ATR) accessory. Characteristic absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS): Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI). The mass-to-charge ratio (m/z) of the molecular ion and major fragment ions are reported. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.
Conclusion
evaluating the "greenness" of different synthetic methods for imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. As the pharmaceutical industry increasingly embraces sustainable practices, the development of "green" synthetic methodologies for these important heterocycles is paramount. This guide provides an objective comparison of various synthetic methods for imidazo[1,2-a]pyridines, with a focus on evaluating their environmental footprint through established green chemistry metrics. Detailed experimental protocols for key methods are provided, alongside visualizations to clarify workflows and evaluation logic.
Evaluating the "Greenness" of a Chemical Synthesis
The environmental impact of a synthetic route can be quantified using several metrics. This guide focuses on three key indicators:
-
Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants, expressed as a percentage. A higher atom economy signifies less waste generated in the form of byproducts.
-
Environmental Factor (E-Factor): A simple and widely used metric that represents the total mass of waste generated per unit mass of product. A lower E-factor indicates a more environmentally friendly process.
-
Process Mass Intensity (PMI): A comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. A lower PMI is indicative of a greener and more efficient process.[1][2][3][4][5]
The following diagram illustrates a logical workflow for assessing the "greenness" of a synthetic method based on these metrics.
Comparison of Synthetic Methods
This section compares four distinct, greener approaches to the synthesis of imidazo[1,2-a]pyridines: a microwave-assisted aqueous synthesis, an ultrasound-assisted synthesis in PEG-400, a solvent-free mechanochemical synthesis, and a microwave-assisted multicomponent reaction. The synthesis of 2-phenylimidazo[1,2-a]pyridine is used as a benchmark for comparison where applicable.
| Metric/Parameter | Microwave-Assisted (Aqueous) | Ultrasound-Assisted (PEG-400) | Solvent-Free (Mechanochemical) | Microwave-Assisted Groebke-Blackburn-Bienaymé |
| Reaction Time | 30 min[6] | 30 min[7] | 30 min[8] | 15 min |
| Temperature | 100 °C | Room Temperature | Room Temperature | 100 °C |
| Energy Source | Microwave | Ultrasound | Mechanical (Grinding) | Microwave |
| Solvent | Water | PEG-400 | None | Ethanol |
| Catalyst | None | None | None | NH4Cl (catalytic) |
| Yield | ~95% | 78%[7] | 77%[8] | ~36% |
| Atom Economy (AE) | 84.3% | 84.3% | 84.3% | 79.5% |
| E-Factor | ~5.5 | ~10.8 | ~1.3 | ~158.6 |
| Process Mass Intensity (PMI) | ~6.5 | ~11.8 | ~2.3 | ~159.6 |
Disclaimer: The E-Factor and PMI values are calculated based on the provided experimental protocols. Workup and purification solvent volumes, when not explicitly stated, were estimated based on standard laboratory practices and may vary, thus affecting the calculated values.
The following diagram illustrates the generalized experimental workflow for the synthesis of imidazo[1,2-a]pyridines discussed in this guide.
Detailed Experimental Protocols
Method 1: Microwave-Assisted Synthesis in Water
This method describes a catalyst-free synthesis of 2-phenylimidazo[1,2-a]pyridine in water under microwave irradiation.
-
Procedure: A mixture of 2-aminopyridine (1 mmol, 0.094 g) and 2-bromoacetophenone (1 mmol, 0.199 g) in water (5 mL) is subjected to microwave irradiation at 100 °C for 30 minutes. After completion of the reaction, the mixture is cooled to room temperature, and the solid product is collected by filtration, washed with water, and dried.[6]
-
Green Aspects: Utilizes water as a benign solvent, avoids the use of a catalyst, and has a short reaction time.
Method 2: Ultrasound-Assisted Synthesis in PEG-400
This protocol employs ultrasound irradiation to promote the synthesis of 2-phenylimidazo[1,2-a]pyridine in polyethylene glycol (PEG-400), a recyclable and non-toxic solvent.[7]
-
Procedure: In a flask, 2-aminopyridine (0.5 mmol, 0.047 g), 2-bromoacetophenone (0.5 mmol, 0.100 g), and NaHCO3 (0.5 mmol, 0.042 g) are mixed in PEG-400 (1.0 mL). The mixture is then subjected to ultrasonic irradiation for 30 minutes at room temperature. After the reaction, water is added, and the product is extracted with ethyl acetate. The organic layer is dried and concentrated to yield the product.[7]
-
Green Aspects: Uses a green solvent, operates at room temperature, and is a rapid process.
Method 3: Solvent-Free Mechanochemical Synthesis
This method avoids the use of any solvent by employing mechanical grinding to initiate the reaction.[8]
-
Procedure: 2-aminopyridine (5.3 mmol, 0.5 g) and 2-bromoacetophenone (5.5 mmol, 1.10 g) are placed in a mortar and ground with a pestle for 30 minutes at room temperature. The resulting solid is then dissolved in a minimal amount of hot ethyl acetate, and the product is precipitated by adding cold hexane. The solid is collected by filtration.[8]
-
Green Aspects: Completely eliminates the use of a solvent for the reaction, is energy-efficient, and generates minimal waste.
Method 4: Microwave-Assisted Groebke-Blackburn-Bienaymé (GBB) Reaction
This three-component reaction allows for the rapid assembly of more complex imidazo[1,2-a]pyridines under microwave irradiation.
-
Procedure: In a microwave vial, 3-formyl-chromone (1.0 equiv), 2-aminopyridine (1.2 equiv), tert-butyl isocyanide (1.2 equiv), and ammonium chloride (20 mol%) are mixed in ethanol. The mixture is irradiated in a microwave reactor at 100 °C for 15 minutes. The solvent is then removed, and the product is purified by column chromatography.
-
Green Aspects: As a multicomponent reaction, it increases synthetic efficiency. The use of microwave irradiation significantly reduces the reaction time.
Conclusion
The evaluation of these selected methods reveals a trade-off between different green chemistry principles. The solvent-free mechanochemical synthesis stands out with the most favorable E-Factor and PMI, making it an exceptionally green method in terms of waste reduction. However, its scalability may be a concern for industrial applications. The microwave-assisted aqueous synthesis offers an excellent balance of high yield, use of a benign solvent, and good green metrics. The ultrasound-assisted method in PEG-400 is also a strong contender, particularly due to its operation at room temperature, which reduces energy consumption. The Groebke-Blackburn-Bienaymé reaction , while having a lower atom economy and higher E-Factor and PMI in this specific example due to the complexity of the reactants and purification requirements, offers the significant advantage of rapidly building molecular complexity in a single step, which is a key principle of green chemistry.
Ultimately, the choice of the "greenest" method will depend on the specific requirements of the synthesis, including the desired scale, the complexity of the target molecule, and the available equipment. This guide provides a framework and the necessary data for researchers and drug development professionals to make informed decisions towards more sustainable synthetic practices in the production of imidazo[1,2-a]pyridines.
References
- 1. Process Mass Intensity Calculation Tool - ACS Community [communities.acs.org]
- 2. chemistryforsustainability.org [chemistryforsustainability.org]
- 3. Process Mass Intensity Metric – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. chemistryforsustainability.org [chemistryforsustainability.org]
- 5. Process Mass Intensity, PMI | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. scielo.br [scielo.br]
Comparative Bioactivity of 2-(Chloromethyl)imidazo[1,2-a]pyridine and its Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of 2-(Chloromethyl)imidazo[1,2-a]pyridine and its derivatives. The information is supported by experimental data from various studies, focusing on anticancer and antimicrobial properties.
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Derivatives of this scaffold have shown potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3] This guide focuses on the comparative bioactivity of derivatives of this compound, a key intermediate for further chemical modifications.
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[4][5][6][7]
Comparative Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines. This data allows for a direct comparison of the cytotoxic potency of these compounds.
| Compound ID | Derivative Structure/Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| IP-5 | Novel Imidazo[1,2-a]pyridine | HCC1937 (Breast Cancer) | 45 | [8][9] |
| IP-6 | Novel Imidazo[1,2-a]pyridine | HCC1937 (Breast Cancer) | 47.7 | [8][9] |
| IP-7 | Novel Imidazo[1,2-a]pyridine | HCC1937 (Breast Cancer) | 79.6 | [8][9] |
| Compound 6 | Novel Imidazo[1,2-a]pyridine | A375 (Melanoma) | ~10 | [4] |
| Compound 6 | Novel Imidazo[1,2-a]pyridine | HeLa (Cervical Cancer) | ~35 | [4] |
| Compound 12b | Imidazo[1,2-a]pyridine derivative | Hep-2 (Laryngeal Carcinoma) | 11 | [10][11] |
| Compound 12b | Imidazo[1,2-a]pyridine derivative | HepG2 (Hepatocellular Carcinoma) | 13 | [10][11] |
| Compound 12b | Imidazo[1,2-a]pyridine derivative | MCF-7 (Breast Cancer) | 11 | [10][11] |
| Compound 12b | Imidazo[1,2-a]pyridine derivative | A375 (Skin Cancer) | 11 | [10][11] |
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties. Derivatives have been synthesized and tested against a range of bacterial and fungal strains.
Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Chalcone Derivatives
The following table presents the antimicrobial activity of chalcone derivatives of imidazo[1,2-a]pyridine, showcasing their potential as antibacterial agents.
| Compound ID | Derivative Structure/Substitution | Bacterial Strain | Activity | Reference |
| Chalcone Derivatives | Imidazo[1,2-a]pyridine core | Escherichia coli | Good to Excellent | |
| Chalcone Derivatives | Imidazo[1,2-a]pyridine core | Pseudomonas aeruginosa | Good to Excellent | |
| Chalcone Derivatives | Imidazo[1,2-a]pyridine core | Staphylococcus aureus | Good to Excellent | |
| Chalcone Derivatives | Imidazo[1,2-a]pyridine core | Streptococcus pyogenes | Good to Excellent |
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines a common method for assessing the cytotoxic effects of chemical compounds on cancer cell lines.[8][9]
Materials:
-
Cancer cell line of interest (e.g., HCC1937, A375, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Test compounds (imidazo[1,2-a]pyridine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Aspirate the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway
Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[4][5][6][7] This pathway is critical for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.
General Workflow for Bioactivity Screening
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel imidazo[1,2-a]pyridine derivatives.
Caption: Workflow for synthesis and bioactivity screening of imidazo[1,2-a]pyridines.
References
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The imidazo[1,2-a]pyridine ring system as a scaffold for potent dual phosphoinositide-3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. journal.waocp.org [journal.waocp.org]
- 9. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Characterization of Imidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
The robust characterization of imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential, is paramount in drug discovery and development.[1][2][3] The choice of analytical methodology can significantly impact the accuracy, precision, and reliability of data. This guide provides a comprehensive cross-validation and comparison of three prevalent analytical techniques for the characterization and quantification of imidazo[1,2-a]pyridines: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance Spectroscopy (NMR).
The validation of these analytical procedures is performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity.[4][5][6][7] This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategy for their specific needs.
Quantitative Data Summary and Comparison
The performance of each analytical method was evaluated based on key validation parameters as stipulated by ICH Q2(R1).[4][5] The following tables summarize the comparative data, offering a clear overview of the strengths and limitations of each technique for the analysis of a representative imidazo[1,2-a]pyridine compound.
Table 1: Comparison of HPLC-UV and LC-MS for the Quantification of an Imidazo[1,2-a]pyridine Derivative
| Validation Parameter | HPLC-UV | LC-MS | Typical Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.999 | > 0.999 | R² ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for drug substance |
| Precision (% RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3% |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 ng/mL | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 ng/mL | Signal-to-Noise Ratio ≥ 10 |
| Specificity | Moderate to High | Very High | No interference at the retention time of the analyte |
| Robustness | Robust | Robust | Consistent results with small variations in method parameters |
Table 2: Performance Characteristics of Quantitative NMR (qNMR) for the Analysis of an Imidazo[1,2-a]pyridine Derivative
| Validation Parameter | Quantitative ¹H NMR (qNMR) | Typical Acceptance Criteria (ICH Q2(R1)) |
| Linearity (R²) | > 0.998 | R² ≥ 0.99 |
| Accuracy (% Purity) | 98.9% - 100.5% | 98.0% - 102.0% for drug substance |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | ≤ 2% |
| - Intermediate Precision | < 1.5% | ≤ 3% |
| Limit of Detection (LOD) | ~10 µM | Signal-to-Noise Ratio ≥ 3 |
| Limit of Quantification (LOQ) | ~30 µM | Signal-to-Noise Ratio ≥ 10 |
| Specificity | High | Resolution of analyte signal from other signals |
| Robustness | Robust | Consistent results with small variations in acquisition parameters |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a guide and may require optimization for specific imidazo[1,2-a]pyridine derivatives and matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method provides reliable quantification of imidazo[1,2-a]pyridines and is suitable for routine analysis and quality control.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 40% A, 60% B
-
20-25 min: Hold at 40% A, 60% B
-
25-27 min: Return to initial conditions
-
27-35 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 260 nm (based on the UV absorbance of the imidazo[1,2-a]pyridine core)
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine derivative (1 mg/mL) in a 50:50 mixture of acetonitrile and water.
-
Prepare calibration standards by serial dilution of the stock solution to concentrations ranging from 0.3 µg/mL to 100 µg/mL.
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers high sensitivity and selectivity, making it ideal for the analysis of low-level impurities, degradation products, and for bioanalytical studies.[8][9][10][11]
-
Instrumentation:
-
UPLC/HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Gradient Program:
-
0-2 min: 98% A, 2% B
-
2-8 min: Linear gradient to 5% A, 95% B
-
8-10 min: Hold at 5% A, 95% B
-
10-10.5 min: Return to initial conditions
-
10.5-12 min: Re-equilibration
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Temperature: 400 °C
-
Data Acquisition: Selected Ion Monitoring (SIM) for known compounds or full scan for structural elucidation. For quantification, Multiple Reaction Monitoring (MRM) is typically used on a triple quadrupole instrument.
-
-
Sample Preparation:
-
Prepare a stock solution of the imidazo[1,2-a]pyridine derivative (100 µg/mL) in methanol.
-
Prepare calibration standards by serial dilution to concentrations ranging from 1.5 ng/mL to 500 ng/mL.
-
For biological samples, a protein precipitation or solid-phase extraction (SPE) step is typically required.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous identification and structural elucidation of imidazo[1,2-a]pyridines. Quantitative NMR (qNMR) can also be used for purity assessment and quantification without the need for a specific reference standard of the analyte.[12][13][14]
-
Instrumentation:
-
NMR spectrometer with a field strength of 400 MHz or higher.
-
-
Sample Preparation for Structural Elucidation:
-
Dissolve 5-25 mg of the imidazo[1,2-a]pyridine derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[15][16][17]
-
Filter the solution into a 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
-
Acquisition Parameters for ¹H NMR:
-
Pulse Program: Standard 30° or 90° pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds (for qualitative analysis); for quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time of the signals of interest.[13]
-
Number of Scans: 8-16 for sufficient signal-to-noise ratio.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Mandatory Visualizations
Cross-Validation Workflow
The following diagram illustrates the workflow for the cross-validation of two analytical methods, ensuring the consistency and reliability of results.
Interrelationship of Analytical Method Validation Parameters
This diagram shows the interconnectedness of various validation parameters as defined by ICH Q2(R1), highlighting how they collectively ensure the suitability of an analytical method.
References
- 1. chemmethod.com [chemmethod.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. jordilabs.com [jordilabs.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. starodub.nl [starodub.nl]
- 8. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultra-performance liquid chromatography-tandem mass spectrometry for the analysis of heterocyclic amines in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 17. organomation.com [organomation.com]
Safety Operating Guide
Proper Disposal of 2-(Chloromethyl)imidazo[1,2-a]pyridine: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of 2-(Chloromethyl)imidazo[1,2-a]pyridine is critical for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Prior to handling this compound, it is imperative to consult the Safety Data Sheet (SDS) and be fully aware of its potential hazards. This compound is classified as an irritant, causing skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3]
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |
| Hand Protection | Wear compatible chemical-resistant gloves. |
| Skin and Body Protection | Wear a lab coat, long pants, and closed-toe shoes. |
| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] |
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
An eyewash station and safety shower should be readily accessible.
II. Step-by-Step Disposal Procedure
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4]
Step 1: Segregation and Waste Collection
-
Waste Container: Use a dedicated, properly labeled, and sealed container for collecting waste this compound and any contaminated materials. The container should be kept in a cool, dry, and well-ventilated area, away from incompatible substances.[1][3]
-
Contaminated Materials: Any materials that have come into contact with the compound, including personal protective equipment (PPE), paper towels, and empty containers, should be treated as hazardous waste and placed in the same dedicated container.[4] Dispose of contaminated packaging as you would the unused product.[4]
Step 2: Accidental Spill Management
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, prevent the further spread of the spill.
-
Clean-up: For solid spills, carefully sweep or shovel the material and place it into the designated waste container, avoiding dust formation.[4] For liquid spills, absorb with an inert material and place it in the waste container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
-
Reporting: Report the spill to the appropriate environmental health and safety officer.
Step 3: Final Disposal
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified waste disposal company.[4] Inform them of the contents of the waste container.
-
Incineration: The recommended method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] Exercise extreme caution during ignition as the material is highly flammable.[4]
-
Environmental Protection: Do not allow the product or its containers to enter drains or waterways.[2][4]
III. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Handling Protocols for 2-(Chloromethyl)imidazo[1,2-a]pyridine
This guide provides immediate safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)imidazo[1,2-a]pyridine. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment. The toxicological properties of this chemical have not been fully investigated, demanding a cautious approach.[1]
Hazard Analysis and Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Exposure Route | Required Personal Protective Equipment (PPE) | Notes |
| Inhalation | NIOSH (US) or CEN (EU) approved respirator. | For nuisance exposures, a type P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] |
| Skin/Body Contact | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat. | Standard lab coats should be worn and buttoned.[2] Nitrile gloves are a common standard for handling a variety of organic solvents.[2][3] |
| Eye/Face Contact | Chemical splash goggles, face shield. | Safety goggles are mandatory whenever chemicals are being handled in the laboratory.[4] A face shield should be worn over safety glasses when there is a risk of splashing.[5] |
Operational Protocol: Step-by-Step Handling and Disposal
A systematic workflow is essential to minimize the risk of exposure and contamination. Always handle this compound within a well-ventilated area or a chemical fume hood.[1][6]
Preparation and Handling:
-
Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.[1]
-
Don PPE: Equip all required PPE as detailed in the table above.
-
Ensure Ventilation: Work in a properly functioning chemical fume hood or a well-ventilated area to minimize inhalation risks.[1]
-
Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1]
-
Prevent Contact: Avoid direct contact with skin and eyes.[1]
In Case of Accidental Exposure:
-
Inhalation: If inhaled, move the individual to fresh air. If breathing ceases, provide artificial respiration and consult a physician.[1]
-
Skin Contact: In case of skin contact, wash the affected area immediately with soap and plenty of water and consult a physician.[1]
-
Eye Contact: If the chemical enters the eyes, rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[1]
-
Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person and consult a physician.[1]
Spill Management:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing appropriate PPE, sweep or shovel the spilled solid material, avoiding dust creation.[1]
-
Collection: Place the spilled material into a suitable, closed container for disposal.[1]
Disposal Plan:
-
Waste Collection: All waste materials, including the compound itself and any contaminated consumables, should be collected in a suitable, closed container.[1]
-
Professional Disposal: Arrange for a licensed professional waste disposal service to handle the disposal of this material.[1] The recommended method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Packaging: Dispose of contaminated packaging as you would the unused product.[1]
-
Environmental Protection: Do not allow the product to enter drains.[1]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
